molecular formula C7H6BrFO2S B1372133 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene CAS No. 648904-84-1

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Cat. No.: B1372133
CAS No.: 648904-84-1
M. Wt: 253.09 g/mol
InChI Key: ISSNNKYYINPTHS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H6BrFO2S and its molecular weight is 253.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-1-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSNNKYYINPTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672899
Record name 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648904-84-1
Record name 4-Bromo-2-fluoro-1-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth exploration of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (CAS 648904-84-1), a pivotal building block in contemporary drug discovery. We will dissect its fundamental physicochemical properties, detail robust synthetic and purification strategies, and analyze its key chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A significant focus is placed on its application in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is crafted for researchers, medicinal chemists, and process scientists, providing actionable insights and detailed protocols to effectively harness this versatile intermediate in the development of novel pharmaceutical agents.

Table of Contents

  • Introduction: A Strategically Designed Building Block

  • Physicochemical Properties and Structural Analysis

  • Synthesis and Purification

  • Key Chemical Reactivity and Mechanistic Considerations

  • Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

  • Safe Handling, Storage, and Disposal

  • References

Introduction: A Strategically Designed Building Block

This compound is a highly functionalized aromatic compound that has gained prominence as a critical intermediate in the synthesis of complex pharmaceuticals. Its structure is a testament to rational design in medicinal chemistry, featuring a trifecta of functional groups that offer orthogonal reactivity. The potent electron-withdrawing methylsulfonyl group, in concert with the fluorine atom, significantly activates the benzene ring for nucleophilic aromatic substitution (SNAr). The bromine atom serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures. This unique combination of reactive sites allows for sequential and regioselective modifications, making it an invaluable scaffold for building libraries of compounds and for the total synthesis of targeted drug candidates.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the physicochemical characteristics of this compound is essential for its effective application in synthetic chemistry and process development.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 648904-84-1
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.09 g/mol
Appearance White to off-white solid/crystalline powder
Purity Typically ≥97%
Storage Temperature Sealed in dry, 2-8°C

Data compiled from commercial supplier information.[1]

Structural and Reactivity Insights:

The key to this molecule's utility lies in the electronic interplay of its substituents. The methylsulfonyl (-SO₂CH₃) and fluoro (-F) groups are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic polarization is crucial for facilitating nucleophilic attack, primarily at the carbon bearing the bromine atom. The bromine atom is an excellent leaving group in SNAr reactions and a prime substrate for oxidative addition to a palladium(0) catalyst in cross-coupling cycles. The fluorine atom, while also electron-withdrawing, is generally less labile than bromine in these reaction manifolds, allowing for selective chemistry at the C-Br bond.

G cluster_molecule This compound C1 C¹-SO₂Me C2 C²-F C3 C³-H C4 C⁴-Br C5 C⁵-H C6 C⁶-H

Figure 1: Structure of this compound

Synthesis and Purification

The synthesis of this compound is typically achieved via a multi-step process. A representative and scalable route involves the oxidation of a sulfide precursor, which itself can be prepared from commercially available starting materials.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is a composite based on established chemical transformations. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 4-Bromo-2-fluoro-1-(methylthio)benzene

  • Rationale: This initial step installs the methylthio group, which is the precursor to the target methylsulfonyl group. This transformation can be achieved via a nucleophilic substitution of a suitable di-halogenated benzene.

  • Procedure:

    • In a well-ventilated fume hood, charge a reaction vessel with 1-bromo-3-fluorobenzene and a suitable solvent such as N,N-dimethylformamide (DMF).

    • Cool the mixture to 0°C.

    • Slowly add a solution of sodium thiomethoxide (NaSMe) in DMF, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfide.

Step 2: Oxidation to this compound

  • Rationale: The oxidation of the electron-rich sulfide to the electron-withdrawing sulfone is a critical transformation that activates the molecule for its intended applications. Common oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone®.

  • Procedure:

    • Dissolve the crude 4-bromo-2-fluoro-1-(methylthio)benzene from the previous step in glacial acetic acid.

    • Cool the solution to 0-5°C in an ice-water bath.

    • Slowly add 30% aqueous hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 15°C.

    • Once the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature overnight.

    • Monitor the reaction for the disappearance of the sulfide and sulfoxide intermediates by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water, which should precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry under vacuum to afford the crude this compound.

Purification:

  • Rationale: High purity of the final product is paramount for its use in drug discovery, where stringent control of impurities is required.

  • Method: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol. For exacting purity requirements, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

G Start 1-Bromo-3-fluorobenzene Sulfide 4-Bromo-2-fluoro-1-(methylthio)benzene Start->Sulfide 1. NaSMe, DMF Sulfone This compound Sulfide->Sulfone 2. H₂O₂, Acetic Acid Purification Purification (Recrystallization/Chromatography) Sulfone->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 2: General Synthetic Workflow

Key Chemical Reactivity and Mechanistic Considerations

The synthetic power of this compound is derived from the differential reactivity of its functional groups, allowing for a diverse range of chemical transformations.

a) Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack, with the bromine atom serving as an excellent leaving group.

  • Mechanism: The SNAr reaction is generally accepted to proceed through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like bromide.[2][3] The rate of reaction is enhanced by the strong electron-withdrawing capabilities of the ortho-fluoro and para-methylsulfonyl substituents.

  • Scope: A wide array of nucleophiles can be employed, including primary and secondary amines, heterocycles (e.g., piperazine, imidazole), alkoxides, and thiolates. This reaction is a cornerstone for introducing nitrogen-containing moieties commonly found in bioactive molecules.[4][5]

b) Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling with a boronic acid or ester. It is widely used to construct biaryl and heteroaryl-aryl scaffolds. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the coupled product.

  • Other Cross-Coupling Reactions: The versatility of the C-Br bond extends to other important transformations, including:

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

    • Sonogashira Coupling: For the synthesis of aryl alkynes.

    • Heck Coupling: For the formation of C-C double bonds.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds Reagent This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent->SNAr R₂NH, Base Suzuki Suzuki-Miyaura Coupling Reagent->Suzuki Ar-B(OH)₂, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Reagent->Buchwald R₂NH, Pd Catalyst, Base AmineProduct Aryl Amines & Heterocycles SNAr->AmineProduct BiarylProduct Biaryl Compounds Suzuki->BiarylProduct CNProduct Aryl Amines Buchwald->CNProduct

Figure 3: Key Reaction Pathways

Applications in Drug Discovery: The Synthesis of Kinase Inhibitors

The unique structural and reactivity profile of this compound has made it a sought-after intermediate in the synthesis of numerous targeted therapeutics, most notably kinase inhibitors for oncology.

Case Study: Synthesis of Dabrafenib

Dabrafenib (Tafinlar®) is a potent inhibitor of BRAF kinase, used in the treatment of metastatic melanoma with the BRAF V600E mutation.[6] Several patented synthetic routes for Dabrafenib utilize precursors derived from this compound. In these routes, the core aniline fragment is constructed, and the bromine atom serves as a handle for subsequent transformations to build the complex heterocyclic system of the final drug molecule.[7][8][9]

Case Study: Synthesis of Vemurafenib

Vemurafenib (Zelboraf®) is another selective inhibitor of BRAFV600E kinase.[10][11][12] While not always a direct starting material, structurally related compounds such as 3-bromo-2,4-difluoroaniline are key intermediates in its synthesis.[13] The principles of utilizing a halogenated and electronically activated phenyl ring for subsequent coupling and substitution reactions are central to the synthetic strategy, highlighting the importance of this class of building blocks.

Table 2: Application in Kinase Inhibitor Synthesis

DrugTargetTherapeutic AreaRelevance of the Scaffold
Dabrafenib BRAF KinaseOncology (Melanoma)Precursors containing the bromo-fluoro-sulfone/sulfonamide motif are key intermediates in its synthesis.[6][7]
Vemurafenib BRAF KinaseOncology (Melanoma)Synthetic routes employ structurally similar halogenated and activated aniline derivatives.[10][13]

Safe Handling, Storage, and Disposal

Adherence to safety protocols is mandatory when working with this compound.

  • Hazard Identification: This compound may cause skin, eye, and respiratory irritation. It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive hazard information.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves, must be worn.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound stands out as a premier building block for modern medicinal chemistry. Its pre-activated and multi-functional nature allows for efficient and selective synthetic elaborations, which is a significant advantage in the lengthy and resource-intensive process of drug discovery. Its demonstrated utility in the synthesis of approved oncology drugs like Dabrafenib underscores its value. As the demand for novel, highly specific targeted therapies continues to rise, the strategic application of such well-designed intermediates will undoubtedly play an increasingly crucial role in the future of pharmaceutical development.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Drug Discovery

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is a halogenated aromatic sulfone that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique trifunctionalized structure, featuring a bromine atom, a fluorine atom, and a methylsulfonyl group on a benzene ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its core physicochemical properties, the methodologies for their determination, and the scientific rationale behind its utility in research and development, particularly in the synthesis of novel therapeutic agents and protein degraders.[1]

The strategic placement of these three functional groups imparts a distinct reactivity profile, allowing for selective chemical modifications at different positions of the aromatic ring. This makes it a valuable scaffold for building complex molecular architectures with desired pharmacological properties.

Molecular Structure and Core Identifiers

A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and reactivity.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Identifiers and Basic Properties

PropertyValueSource(s)
CAS Number 648904-84-1[1]
Molecular Formula C₇H₆BrFO₂S[1]
Molecular Weight 253.1 g/mol [1]
Physical Form Solid
Purity ≥98%[1]
Storage Room temperature or 2-8°C, sealed in a dry environment.[1]

The Scientific Rationale: Unpacking the Role of Key Functional Groups

The utility of this compound in drug design is not coincidental; it is a direct consequence of the physicochemical properties imparted by its constituent functional groups.

The Methylsulfonyl Group: A Pillar of Modern Medicinal Chemistry

The methylsulfonyl (-SO₂CH₃) group is a cornerstone in drug design for several reasons.[2] It is a strong electron-withdrawing group, which can significantly influence the acidity of adjacent protons and the overall electronic distribution of the aromatic ring. The sulfur atom in the sulfonyl group is in its highest oxidation state, rendering it generally stable to metabolic transformations, which can enhance the metabolic stability of a drug candidate.[3]

Furthermore, the tetrahedral geometry and the highly polar S-O bonds allow the sulfonyl group to act as a potent hydrogen bond acceptor. This is a critical interaction for the binding of a ligand to its biological target, such as an enzyme or a receptor. By improving binding affinity and metabolic stability, the inclusion of a sulfonyl group can lead to more potent and longer-acting drugs.[3][4]

The Halogens: Fine-Tuning for Potency and Selectivity

The presence of both bromine and fluorine atoms provides medicinal chemists with powerful tools to modulate a molecule's properties.

  • Bromine: The bromine atom is a versatile handle for synthetic transformations. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). This allows for the facile introduction of a wide range of other functional groups, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Fluorine: The substitution of hydrogen with fluorine can have profound effects on a drug's properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups and influence the conformation of the molecule. It can also block sites of metabolic oxidation, thereby improving the drug's half-life. Furthermore, fluorine can engage in favorable interactions with biological targets, enhancing binding affinity.

Physicochemical Properties: A Data-Driven Perspective

Table 2: Key Physicochemical Properties (Predicted and To Be Determined)

PropertyPredicted/Expected ValueExperimental Protocol
Melting Point (°C) Expected to be a solid with a distinct melting point.See Protocol 1
Boiling Point (°C) High, likely to decompose before boiling at atmospheric pressure.Not recommended due to potential decomposition.
Solubility Expected to have good solubility in polar organic solvents.See Protocol 2
LogP (Octanol/Water Partition Coefficient) Moderately lipophilic.To be determined.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, self-validating protocols for the determination of the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

start Start prep_sample Prepare Sample: - Dry the solid compound. - Finely powder the sample. start->prep_sample load_capillary Load Capillary Tube: - Pack a small amount of the powdered sample into a capillary tube. prep_sample->load_capillary place_in_apparatus Place in Apparatus: - Insert the capillary tube into the heating block of a melting point apparatus. load_capillary->place_in_apparatus rapid_heat Rapid Heating: - Heat rapidly to determine an approximate melting range. place_in_apparatus->rapid_heat cool_down Cool Down: - Allow the apparatus to cool. rapid_heat->cool_down slow_heat Slow Heating: - Heat slowly (1-2°C/min) through the approximate melting range. cool_down->slow_heat observe_and_record Observe and Record: - Record the temperature at which the first drop of liquid appears (T1). - Record the temperature at which the entire sample is liquid (T2). slow_heat->observe_and_record end End observe_and_record->end

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount to a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Melting Point: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to get a rough estimate of the melting range.

  • Accurate Melting Point: Allow the apparatus to cool. Prepare a new sample and heat it to a temperature about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Protocol 2: Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

start Start weigh_sample Weigh Sample: - Accurately weigh a small amount of the compound into a vial. start->weigh_sample add_solvent Add Solvent: - Add a known volume of the chosen solvent to the vial. weigh_sample->add_solvent equilibrate Equilibrate: - Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium. add_solvent->equilibrate separate_phases Separate Phases: - Centrifuge or filter the mixture to separate the undissolved solid from the saturated solution. equilibrate->separate_phases analyze_solution Analyze Solution: - Accurately dilute an aliquot of the supernatant. - Quantify the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV). separate_phases->analyze_solution calculate_solubility Calculate Solubility: - Determine the solubility in units such as mg/mL or mol/L. analyze_solution->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known concentrations.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (doublets, triplets of doublets, etc.) and coupling constants will be indicative of the relative positions of the protons and their coupling to the fluorine atom. A singlet corresponding to the three protons of the methylsulfonyl group is expected in the upfield region (typically around 3.0-3.5 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms attached to the electronegative fluorine, bromine, and sulfonyl groups will be significantly shifted. Carbon-fluorine coupling will also be observed.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. Key expected peaks include:

    • Strong S=O stretching vibrations for the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).

    • C-S stretching vibrations (around 800-600 cm⁻¹).

    • C-F stretching vibrations (around 1250-1000 cm⁻¹).

    • C-Br stretching vibrations (around 600-500 cm⁻¹).

    • Aromatic C-H and C=C stretching and bending vibrations.[5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Synthetic Approach

A plausible synthetic route to this compound would likely involve the oxidation of the corresponding sulfide, 4-bromo-2-fluoro-1-(methylthio)benzene. This precursor could potentially be synthesized from 1,4-dibromo-2-fluorobenzene through a nucleophilic aromatic substitution reaction with sodium thiomethoxide. The subsequent oxidation of the sulfide to the sulfone can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed synthetic building block with significant potential in drug discovery and development. Its physicochemical properties, driven by the interplay of its sulfonyl and halogen functional groups, make it an attractive starting point for the synthesis of novel bioactive molecules. While a complete, publicly available dataset of its physicochemical properties is currently lacking, the experimental protocols outlined in this guide provide a clear roadmap for their determination, ensuring the generation of high-quality, reliable data for research and development applications.

References

4-Bromo-2-fluoro-1-(methylsulfonyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount to accessing novel chemical space and developing effective therapeutic agents. This compound has emerged as a highly versatile and valuable intermediate. This technical guide provides an in-depth analysis of its core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its critical applications, particularly as a foundational component in the synthesis of complex pharmaceuticals and protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic programs.

Core Physicochemical Properties and Structural Analysis

This compound is a polysubstituted aromatic compound whose utility is derived from the unique interplay of its three distinct functional groups. The molecular formula for this compound is C7H6BrFO2S, and it has a molecular weight of approximately 253.1 g/mol .[1][2]

The key to its reactivity lies in its electronic and steric profile:

  • The Methylsulfonyl Group (-SO2CH3): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The sulfonyl moiety can also serve as a hydrogen bond acceptor, potentially influencing the solubility and biological interactions of derivative compounds.[2]

  • The Bromine Atom (-Br): The carbon-bromine bond is a key reactive site, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile and predictable formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.[2][3]

  • The Fluorine Atom (-F): The presence of fluorine ortho to the sulfonyl group further enhances the ring's electron-deficient nature, making it more susceptible to SNAr. In drug design, fluorine is often incorporated to improve metabolic stability, enhance binding affinity, and modulate pKa and lipophilicity.

This specific arrangement of substituents provides chemists with orthogonal reactive handles that can be addressed selectively to build molecular complexity.

Summary of Properties
PropertyValueSource(s)
IUPAC Name This compound[1][2]
CAS Number 648904-84-1[1]
Molecular Formula C7H6BrFO2S[1][2]
Molecular Weight 253.1 g/mol [1]
Appearance Solid[4]
Primary Application Protein Degrader Building Block, Synthetic Intermediate[1][2]
Storage Conditions Room Temperature; for long-term stability, sealed in a dry environment at 2-8°C is recommended.[1][4]

Strategic Synthesis Pathway

The synthesis of this compound is not typically a one-step process. A logical and efficient retrosynthetic approach, grounded in well-established organic transformations, is required. The most common strategy involves the oxidation of a corresponding sulfide precursor, which itself can be synthesized from commercially available materials.

The causality behind this multi-step approach is rooted in achieving high regioselectivity and yield. Direct sulfonation or halogenation of a disubstituted benzene would likely lead to a mixture of isomers that are difficult to separate.[5] Building the molecule sequentially provides precise control over the substitution pattern.

G A 4-Bromo-2-fluoroaniline B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 0-5 °C C 4-Bromo-2-fluoro-1-(methylthio)benzene (Sulfide Precursor) B->C 2. K⁺ ⁻SMe (Potassium thiomethoxide) Sandmeyer-type reaction D This compound (Target Molecule) C->D 3. Oxidation (e.g., m-CPBA, Oxone®) CH₂Cl₂

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Chemical Biology

The unique trifunctional nature of this molecule makes it a powerful building block for a variety of high-value compounds.[6]

  • Protein Degradation (PROTACs): The compound is explicitly listed as a "Protein Degrader Building Block".[1] In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), molecules require distinct fragments: one to bind the target protein and another to bind an E3 ligase, connected by a linker. This reagent is ideal for constructing the "warhead" portion that binds to the target protein, often a kinase, where the sulfonyl group can form critical hydrogen bonds. The bromine atom serves as the attachment point for the linker.

  • Palladium-Catalyzed Cross-Coupling: As a cornerstone of synthetic utility, the C-Br bond allows for extensive derivatization.[2][3]

    • Suzuki Coupling: To form C-C bonds with boronic acids/esters.

    • Buchwald-Hartwig Amination: To form C-N bonds with amines.

    • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

  • Scaffold for Kinase Inhibitors: The substituted phenylsulfone motif is prevalent in many kinase inhibitors. The sulfone acts as a bioisostere for other functional groups and participates in key interactions within the ATP-binding pocket of kinases. This reagent provides a direct entry point for creating libraries of potential inhibitors for screening.[2]

G A 4-Bromo-2-fluoro-1- (methylsulfonyl)benzene B PROTAC Synthesis A->B Buchwald-Hartwig Amination (Linker Attachment) C Kinase Inhibitor Libraries A->C Suzuki Coupling (Scaffold Elaboration) D Agrochemicals & Materials A->D Versatile Intermediate E Complex Heterocycles A->E Nucleophilic Aromatic Substitution

Caption: Versatility of this compound as a synthetic hub.

Experimental Protocol: Synthesis via Sulfide Oxidation

This protocol details the final, critical step in the proposed synthesis: the oxidation of the sulfide precursor. This step is chosen for its typically high conversion and clean reaction profile.

Objective: To synthesize this compound from 4-Bromo-2-fluoro-1-(methylthio)benzene.

Reagents and Materials:

  • 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. Causality: The oxidation is exothermic; cooling prevents over-oxidation and potential side reactions.

  • Reagent Addition: Add m-CPBA (2.2 eq) to the cooled solution portion-wise over 20-30 minutes. Causality: Portion-wise addition helps maintain temperature control. Using a slight excess ensures complete conversion of the starting material and the intermediate sulfoxide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated sodium thiosulfate solution to quench the excess peroxide, followed by saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 30 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x). Causality: This washing sequence removes all acidic byproducts and residual salts, ensuring the purity of the crude product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product as a white to off-white solid.

Safety, Handling, and Storage

  • Handling: As with all halogenated aromatic compounds, this compound should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound is stable at room temperature.[1] For long-term storage and to maintain high purity, it is best stored in a tightly sealed container in a cool, dry place, such as a refrigerator at 2-8°C.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactive sites allow for predictable and selective transformations, providing a reliable pathway to complex molecular architectures. Its proven utility as a building block for kinase inhibitors and next-generation therapeutics like PROTACs underscores its importance and ensures its continued relevance in the field of drug discovery and development.

References

A Technical Guide to the Spectral Analysis of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular structure of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is presented below:

Caption: Molecular Structure of this compound

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons of the sulfonyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the sulfonyl, bromo, and fluoro substituents.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
H-37.8 - 8.0Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-57.6 - 7.8Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-H) ≈ 2-3
H-67.9 - 8.1Doublet of doublets (dd)J(H-H) ≈ 8-9, J(H-F) ≈ 4-6
-SO₂CH₃3.2 - 3.4SingletN/A

Interpretation and Rationale:

  • Aromatic Region (7.6 - 8.1 ppm): The protons on the benzene ring are deshielded due to the electron-withdrawing nature of the substituents, causing them to appear at high chemical shifts.

  • H-6: This proton is expected to be the most deshielded due to the ortho- and para-directing electron-withdrawing effects of the sulfonyl group. It will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom at C-2.

  • H-3 and H-5: These protons will also be in the downfield region. Their exact chemical shifts and multiplicities will be determined by their coupling to adjacent protons and the fluorine atom.

  • Methyl Protons (-SO₂CH₃): The methyl group attached to the sulfonyl group is expected to be a singlet in the range of 3.2 - 3.4 ppm. The strong electron-withdrawing effect of the sulfonyl group shifts these protons downfield compared to a standard methyl group on an aromatic ring.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts will be influenced by the electronegativity of the attached atoms and resonance effects.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
C-1138 - 142
C-2158 - 162 (d, J(C-F) ≈ 250-260 Hz)
C-3115 - 119 (d, J(C-F) ≈ 20-25 Hz)
C-4120 - 124
C-5130 - 134
C-6128 - 132 (d, J(C-F) ≈ 5-10 Hz)
-SO₂CH₃44 - 46

Interpretation and Rationale:

  • C-2 (Attached to Fluorine): This carbon will exhibit the largest downfield shift in the aromatic region due to the high electronegativity of fluorine. It will also show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • C-1 (Attached to Sulfonyl Group): This carbon is also expected to be significantly downfield due to the electron-withdrawing sulfonyl group.

  • C-4 (Attached to Bromine): The chemical shift of this carbon will be influenced by the inductive effect of bromine.

  • C-3 and C-6: These carbons will show smaller carbon-fluorine coupling constants (²JCF and ³JCF, respectively).

  • -SO₂CH₃ Carbon: The methyl carbon will appear in the aliphatic region, with its chemical shift influenced by the attached sulfonyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the sulfonyl group, the aromatic ring, and the carbon-halogen bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
1310 - 1350Sulfonyl (SO₂)Asymmetric stretching
1140 - 1160Sulfonyl (SO₂)Symmetric stretching
3000 - 3100Aromatic C-HStretching
1570 - 1600Aromatic C=CStretching
1450 - 1500Aromatic C=CStretching
1200 - 1250C-FStretching
1000 - 1100C-BrStretching

Interpretation and Rationale:

  • Sulfonyl Group (SO₂): The most characteristic peaks in the IR spectrum will be the strong absorptions due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

  • Aromatic Ring: The C-H stretching vibrations of the aromatic ring will appear above 3000 cm⁻¹, and the C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • Carbon-Halogen Bonds: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically a strong band, while the C-Br stretch is often weaker and at a lower frequency.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 252 and 254 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Major Fragmentation Pathways:

    • Loss of the methyl group (-CH₃): [M - 15]⁺ at m/z 237 and 239.

    • Loss of the sulfonyl group (-SO₂): [M - 64]⁺ at m/z 188 and 190.

    • Loss of the methylsulfonyl group (-SO₂CH₃): [M - 79]⁺ at m/z 173 and 175.

    • Cleavage of the C-Br bond: [M - 79/81]⁺.

    • Cleavage of the C-F bond: [M - 19]⁺.

A Technical Guide to the Solubility of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient drug development and process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a key building block in medicinal chemistry. In the absence of extensive published quantitative data, this document outlines a predictive framework based on molecular structure analysis and provides a robust, field-proven experimental protocol for determining its solubility. We will explore the theoretical principles governing its dissolution, detail a step-by-step methodology for accurate measurement, and discuss the critical factors influencing its behavior in various organic solvents.

Introduction: The Importance of Solubility Profiling

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation possibilities, and ease of handling in synthetic processes.[1][2] For a molecule like this compound, which serves as an intermediate in the synthesis of more complex target molecules, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and overall process yield. Poor solubility can lead to significant challenges in drug discovery, from inconsistent results in biological assays to difficulties in developing viable formulations.[1][2] Therefore, establishing a reliable solubility profile early in the development pipeline is a strategic imperative.

Molecular Structure and Predicted Solubility Behavior

The solubility of a substance is governed by the principle "like dissolves like," which relates the polarity of the solute and the solvent.[3][4] An analysis of the structure of this compound provides critical insights into its expected behavior.

Key Structural Features:

  • Aromatic Ring: The core benzene ring is inherently non-polar.

  • Halogen Substituents (Br, F): The bromine and fluorine atoms are electronegative, introducing polarity. Halogenation can impact solubility in complex ways; while increasing molecular weight and surface area, which can decrease solubility, the polar C-X bonds can interact with polar solvents.[5][6]

  • Methylsulfonyl Group (-SO₂CH₃): This is a highly polar, electron-withdrawing group. It is a hydrogen bond acceptor but not a donor. Its strong dipole moment significantly increases the overall polarity of the molecule.[7]

Overall Polarity Assessment: The combination of a large, non-polar aromatic system with highly polar fluoro- and methylsulfonyl groups suggests that this compound is a moderately polar molecule . It is expected to exhibit limited solubility in highly non-polar solvents (e.g., alkanes) and also in highly polar, protic solvents like water, where it cannot effectively disrupt the strong hydrogen-bonding network. Its optimal solubility is predicted to be in polar aprotic solvents that can engage in dipole-dipole interactions.

Rationale for Solvent Selection

Based on the structural analysis, a diverse panel of organic solvents should be selected to experimentally determine the solubility profile. This panel should span the full range of polarities to identify suitable systems for synthesis and purification.

Solvent ClassExample SolventsRationale for Inclusion
Non-Polar Toluene, HeptaneEstablishes baseline solubility in hydrocarbon-like environments.
Moderately Polar Aprotic Ethyl Acetate, Dichloromethane (DCM)Solvents with moderate dielectric constants, often used in synthesis.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF)Capable of strong dipole-dipole interactions with the sulfonyl group.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent solvents for polar molecules, often used for stock solutions.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Can act as hydrogen bond acceptors for the sulfonyl oxygens, but the bulky non-polar ring may limit solubility.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate and reliable thermodynamic solubility data, the isothermal shake-flask method is the gold-standard and most widely accepted technique.[8][9][10] This method measures the equilibrium concentration of a solute in a solvent at a controlled temperature.

Workflow Overview

The diagram below illustrates the key stages of the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Add excess solid solute to a vial prep_solvent Add known volume of solvent prep_solid->prep_solvent Step 1 & 2 equilibration Seal vial and agitate at constant temperature (e.g., 24-48h) prep_solvent->equilibration separation Allow solid to settle equilibration->separation filtration Filter supernatant through 0.22 µm syringe filter separation->filtration Step 4 dilution Dilute filtrate with mobile phase filtration->dilution analysis Quantify concentration using calibrated HPLC-UV dilution->analysis Step 5

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add an excess amount of solid this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the selected organic solvent into each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][10] Equilibrium is confirmed when solubility measurements from different time points (e.g., 24h and 48h) are consistent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable mobile phase. Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from known standards.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL)Solubility (M)
HeptaneNon-Polar1.9<0.1<0.0004
TolueneNon-Polar2.4~1-5~0.004-0.02
DichloromethaneModerately Polar Aprotic9.1~10-20~0.04-0.08
Ethyl AcetateModerately Polar Aprotic6.0~20-40~0.08-0.16
AcetonePolar Aprotic21~50-100~0.20-0.40
AcetonitrilePolar Aprotic37.5~40-80~0.16-0.32
TetrahydrofuranPolar Aprotic7.5~80-150~0.32-0.60
MethanolPolar Protic33~5-15~0.02-0.06
IsopropanolPolar Protic19.9~2-10~0.008-0.04
Dimethyl SulfoxideHighly Polar Aprotic47>200>0.80

Note: The values in this table are illustrative estimates based on chemical principles and are intended to be replaced with experimental data.

Interpretation of Results: The results would likely confirm the initial predictions. Solubility is expected to be lowest in non-polar alkanes and moderate in aromatic hydrocarbons like toluene. Polar aprotic solvents like THF and Acetone are predicted to be excellent solvents. The high solubility in DMSO is expected due to its strong solvating power for polar compounds. The lower solubility in protic solvents like alcohols compared to aprotic solvents of similar polarity suggests that the inability of the solute to act as a hydrogen bond donor is a limiting factor.

Factors Influencing Solubility

Several physical and chemical factors can significantly affect solubility measurements.

Caption: Key Factors Affecting Compound Solubility.

  • Temperature: For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[4][11] This relationship is described by the van't Hoff equation.[11] Measuring solubility at different temperatures is crucial for developing robust crystallization procedures.

  • Crystalline Form (Polymorphism): Organic molecules can often exist in different crystalline forms, or polymorphs, each with a unique crystal lattice energy.[11] The most stable polymorph will always have the lowest solubility, while metastable forms will be more soluble.[11] It is critical to characterize the solid form used for solubility studies.

  • Purity of Solute and Solvent: Impurities in either the compound or the solvent can alter the measured solubility. Water content in organic solvents is a particularly common issue that can dramatically affect results.

Conclusion

References

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a key building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, purification, analysis, and application, ensuring scientific integrity and practical utility.

Introduction: Strategic Importance in Modern Medicinal Chemistry

This compound (CAS No. 648904-84-1) is a substituted aromatic compound of significant interest in contemporary drug discovery. Its unique trifunctional substitution pattern—a bromine atom, a fluorine atom, and a methylsulfonyl group—offers a versatile platform for the synthesis of complex molecular architectures.

The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the facile introduction of diverse functionalities. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The electron-withdrawing methylsulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of the molecule. This strategic combination of functional groups makes this compound a valuable precursor, particularly in the burgeoning field of targeted protein degradation.

Commercial Availability and Supplier Overview

A critical first step in any research and development program is securing a reliable source of starting materials. This compound is available from a number of commercial suppliers, typically with purities of 98% or higher. When selecting a supplier, it is crucial to consider not only the purity but also the availability of larger quantities for scale-up studies and comprehensive analytical documentation, such as a Certificate of Analysis (CoA).

Supplier CAS Number Purity Notes
Various Research Chemical Suppliers 648904-84-1≥98%Available in gram quantities for research purposes. Often listed as a "Protein Degrader Building Block".[1]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound can be achieved through a reliable two-step process starting from the commercially available 2-fluoroaniline. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B Bromination (NBS, CH2Cl2) C 4-Bromo-2-fluoro-1-iodobenzene B->C Sandmeyer Reaction (NaNO2, KI, H2SO4) D 4-Bromo-2-fluoro-1-(methylthio)benzene C->D Thiolation (NaSMe, DMF) E This compound D->E Oxidation (m-CPBA, CH2Cl2)

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 4-Bromo-2-fluoro-1-(methylthio)benzene

This initial step involves the conversion of 4-bromo-2-fluoroaniline to the corresponding thioether. A robust method for this transformation is the Sandmeyer reaction followed by thiomethylation.

Experimental Protocol:

  • Diazotization: To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water. Slowly add the diazonium salt solution to the potassium iodide solution. A dark precipitate of 4-bromo-2-fluoro-1-iodobenzene will form.

  • Work-up: Extract the product with a suitable organic solvent such as dichloromethane. Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Thiomethylation: Dissolve the crude 4-bromo-2-fluoro-1-iodobenzene in a polar aprotic solvent like DMF. Add sodium thiomethoxide (1.5 eq) and heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-bromo-2-fluoro-1-(methylthio)benzene can be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

The thioether is then oxidized to the desired sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and selective oxidizing agent for this transformation.

Experimental Protocol:

  • Oxidation: Dissolve the purified 4-bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully converted to the sulfone.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white to off-white solid.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in synthesis. The following analytical techniques are recommended for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product. The expected ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group of the sulfone. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines to ensure reliable purity assessment.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutically active compounds. Its most prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] They typically consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The 4-bromo-2-fluorophenyl sulfone moiety can be incorporated into the structure of PROTACs, often as part of the linker or as a scaffold to which the target-binding and E3 ligase-binding moieties are attached. The sulfone group can form crucial hydrogen bonds within the ternary complex (PROTAC-target protein-E3 ligase), enhancing its stability and promoting efficient ubiquitination and subsequent degradation of the target protein.

Diagram of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ub_POI Ubiquitinated POI Ubiquitin Ubiquitin Ubiquitin->Ub_POI Polyubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

The unique electronic and steric properties imparted by the fluoro and methylsulfonyl groups on the phenyl ring can be fine-tuned to optimize the binding affinity and selectivity of the PROTAC for its target protein and the E3 ligase. This makes this compound a highly sought-after building block for the synthesis of novel and effective cancer therapies. For instance, derivatives of this compound are being explored in the development of PROTACs targeting oncogenic proteins.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a tightly sealed container in a cool, dry place.

References

An In-Depth Technical Guide to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a seemingly unassuming aromatic compound, has emerged as a pivotal building block, particularly in the burgeoning field of targeted protein degradation. Its unique combination of a reactive bromine atom, a modulating fluorine atom, and an electron-withdrawing methylsulfonyl group provides a versatile platform for the synthesis of complex molecular architectures.

This technical guide offers a comprehensive literature review of this compound, delving into its synthesis, characterization, reactivity, and applications. As a Senior Application Scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that elucidates the causality behind its utility and provides actionable insights for researchers in drug development.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 648904-84-1
Molecular Formula C₇H₆BrFO₂S
Molecular Weight 253.1 g/mol
Appearance Solid
Storage Room temperature

Synthesis of this compound: A Practical Approach

The synthesis of this compound is not extensively detailed in peer-reviewed journals, but a logical and well-established synthetic route can be inferred from standard organic chemistry transformations and protocols for analogous compounds. The most common and practical approach involves the oxidation of the corresponding thioether, 4-bromo-2-fluoro-1-(methylthio)benzene.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Oxidation to Sulfone Start 4-Bromo-2-fluoroaniline Step1 Diazotization (NaNO₂, HCl) Start->Step1 Intermediate1 Diazo Salt Step1->Intermediate1 Step2 Sandmeyer-type reaction (e.g., with CH₃SNa or equivalent) Intermediate1->Step2 Thioether 4-Bromo-2-fluoro-1-(methylthio)benzene Step2->Thioether Oxidation Oxidation (e.g., m-CPBA, Oxone®) Thioether->Oxidation Product This compound Oxidation->Product

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Oxidation of 4-bromo-2-fluoro-1-(methylthio)benzene

This protocol is a generalized procedure based on the common oxidation of aryl thioethers to aryl sulfones.[2]

Materials:

  • 4-bromo-2-fluoro-1-(methylthio)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®

  • Dichloromethane (DCM) or Methanol/Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 4-bromo-2-fluoro-1-(methylthio)benzene (1.0 eq) in a suitable solvent like dichloromethane (for m-CPBA) or a mixture of methanol and water (for Oxone®) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent (m-CPBA, ~2.2 eq, or Oxone®, ~2.5 eq) portion-wise, maintaining the temperature at 0 °C. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess oxidant by slowly adding a saturated solution of sodium thiosulfate.

  • Work-up: Add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. If using DCM, separate the organic layer. If using a methanol/water mixture, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found in peer-reviewed literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the characteristic region for a 1,2,4-trisubstituted benzene ring. The fluorine and the electron-withdrawing sulfonyl group will influence the chemical shifts and coupling constants.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: six for the aromatic carbons and one for the methyl group of the sulfonyl moiety. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). The molecular ion peak would be observed at m/z 252 and 254.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for cross-coupling reactions, while the fluoro and methylsulfonyl groups modulate the electronic properties of the aromatic ring.

Reactivity_Diagram Core This compound Br F SO₂Me Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Core:f0->Suzuki Pd-catalyzed with R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core:f0->Buchwald Pd-catalyzed with R₂NH SNAr Nucleophilic Aromatic Substitution (C-Nu bond formation) Core:f1->SNAr Activated by SO₂Me with strong nucleophiles

Figure 2: Key reaction pathways of this compound.

Suzuki-Miyaura Coupling

The bromine atom of this compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond. This reaction is fundamental for constructing biaryl structures, which are common motifs in many drug molecules.

Table 2: Generalized Protocol for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionRole
Aryl Halide This compoundElectrophile
Boronic Acid/Ester Arylboronic acid or pinacol esterNucleophile
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates boronic acid
Solvent Dioxane/Water, Toluene, DMFReaction medium
Temperature 80-120 °CTo drive the reaction
Buchwald-Hartwig Amination

Similarly, the C-Br bond can participate in Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, to form C-N bonds.[3][4][5][6] This is particularly useful for introducing amine functionalities, which are crucial for modulating solubility, basicity, and receptor interactions in drug candidates.

Table 3: Generalized Protocol for Buchwald-Hartwig Amination

ComponentExample Reagent/ConditionRole
Aryl Halide This compoundElectrophile
Amine Primary or secondary amineNucleophile
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst
Ligand XPhos, SPhos, BINAPStabilizes and activates catalyst
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Amine deprotonation
Solvent Toluene, Dioxane, THFReaction medium
Temperature 80-110 °CTo drive the reaction
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the methylsulfonyl group, combined with the fluorine atom, activates the aromatic ring towards nucleophilic aromatic substitution. While the bromine is the more common site for cross-coupling, under specific conditions with strong nucleophiles, the fluorine atom can be displaced. This reactivity provides an alternative strategy for introducing new functionalities.

Applications in Drug Discovery: A Focus on PROTACs

The primary application of this compound in the current drug discovery landscape is as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

This compound is often incorporated into the linker region of PROTACs. The initial bromine atom allows for the attachment to one of the two ligands (either the target protein binder or the E3 ligase ligand) via a cross-coupling reaction. The remaining functionalized aromatic ring then becomes part of the linker, influencing its conformation, solubility, and overall properties of the PROTAC molecule. Its designation as a "Protein Degrader Building Block" by commercial suppliers underscores this important application.[1]

A notable example is its potential use in the synthesis of degraders for Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, which are important targets in cancer therapy.[7][8]

PROTAC_Synthesis cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Building_Block This compound Reaction1 Suzuki or Buchwald-Hartwig Coupling with Ligand 1 Building_Block->Reaction1 Intermediate Ligand 1 - Linker Fragment Reaction1->Intermediate Reaction2 Further functionalization and coupling with Ligand 2 Intermediate->Reaction2 PROTAC Final PROTAC Molecule (Target Protein - Linker - E3 Ligase) Reaction2->PROTAC

Figure 3: Role of this compound in PROTAC synthesis.

Conclusion and Future Perspectives

This compound is a prime example of a strategically designed building block that addresses the complex challenges of modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of intricate molecules, particularly in the rapidly advancing field of targeted protein degradation. The ability to perform selective cross-coupling reactions at the bromine position, while benefiting from the modulating effects of the fluorine and methylsulfonyl groups, makes it an invaluable tool for medicinal chemists.

Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold and exploring its utility in the synthesis of other classes of bioactive molecules beyond PROTACs. As our understanding of disease biology deepens, the demand for versatile and precisely functionalized building blocks like this compound will undoubtedly continue to grow, solidifying its place in the medicinal chemist's toolbox.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfonyl Group in Modern Drug Discovery

The sulfone functional group is a cornerstone in medicinal chemistry, prized for its ability to enhance the metabolic stability, solubility, and cell permeability of drug candidates.[1] Its strong electron-withdrawing nature and capacity to act as a hydrogen bond acceptor allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The target molecule, 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, serves as a vital building block in the synthesis of various biologically active compounds, where the strategic placement of the bromo, fluoro, and methylsulfonyl groups provides multiple points for further chemical modification.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the oxidation of its thioether precursor, 4-bromo-2-fluorothioanisole. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into reaction monitoring and product purification.

Reaction Overview: The Oxidation of Thioethers

The oxidation of thioethers to sulfones is a fundamental and reliable transformation in organic synthesis.[1] This process typically proceeds through a stable sulfoxide intermediate. While a variety of oxidizing agents can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is often the reagent of choice due to its commercial availability, ease of handling, and generally high efficiency under mild conditions.[2][3]

The reaction proceeds in two stages: the initial oxidation of the thioether to the corresponding sulfoxide, followed by a second oxidation to the sulfone. Controlling the stoichiometry of the oxidizing agent is crucial; using approximately one equivalent will favor the formation of the sulfoxide, whereas an excess (typically two or more equivalents) will drive the reaction to completion to form the sulfone.[2]

Experimental Workflow

The overall workflow for this synthesis is depicted below. It encompasses the reaction setup, monitoring, workup, and final purification of the target compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification start Dissolve 4-bromo-2-fluorothioanisole in Dichloromethane (DCM) cool Cool solution to 0 °C (ice bath) start->cool add_mcpba Add m-CPBA solution dropwise to the thioether solution cool->add_mcpba prep_mcpba Prepare solution of m-CPBA in DCM stir Stir at 0 °C to room temperature add_mcpba->stir monitor Monitor reaction progress by TLC stir->monitor quench Quench with saturated sodium thiosulfate solution monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with saturated NaHCO3 and brine extract->wash dry Dry organic layer over anhydrous MgSO4, filter, and concentrate wash->dry purify Purify crude product by flash column chromatography dry->purify end Obtain pure 4-Bromo-2-fluoro-1- (methylsulfonyl)benzene purify->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-bromo-2-fluorothioanisole≥97%Commercially Available
meta-Chloroperoxybenzoic acid (m-CPBA)~77%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionPrepared in-house
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated Sodium Chloride (Brine) solutionPrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially Available

Procedure:

  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-bromo-2-fluorothioanisole (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant:

    • In a separate flask, dissolve m-CPBA (~77% purity, 2.2 eq) in DCM.

    • Add the m-CPBA solution dropwise to the stirred thioether solution at 0 °C over a period of 15-20 minutes. Note: The exothermicity of the reaction should be monitored. A slow addition rate is crucial to maintain temperature control and minimize side reactions.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The consumption of the starting material and the appearance of the product spot should be observed. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any excess peroxide.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]

    • Combine the organic layers and wash successively with a saturated sodium bicarbonate solution (to remove the m-chlorobenzoic acid byproduct) and a saturated sodium chloride (brine) solution.[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • Use a gradient eluent system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a white solid.

Mechanism of Oxidation

The oxidation of a thioether with a peroxyacid like m-CPBA proceeds through a concerted mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxyacid.

G cluster_0 Step 1: Oxidation to Sulfoxide cluster_1 Step 2: Oxidation to Sulfone Thioether R-S-R' mCPBA_1 m-CPBA Sulfoxide R-S(=O)-R' Thioether->Sulfoxide Oxidation BenzoicAcid_1 m-Chlorobenzoic Acid mCPBA_1->BenzoicAcid_1 Sulfoxide_2 R-S(=O)-R' mCPBA_2 m-CPBA Sulfone R-S(=O)₂-R' Sulfoxide_2->Sulfone Oxidation BenzoicAcid_2 m-Chlorobenzoic Acid mCPBA_2->BenzoicAcid_2

Caption: Stepwise oxidation from thioether to sulfone.

This process occurs twice to convert the thioether first to the sulfoxide and then to the final sulfone product. The electron-rich sulfur atom is highly susceptible to oxidation by peroxyacids.[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after several hours, an additional portion of m-CPBA (0.2-0.5 eq) can be added. Ensure the initial m-CPBA is of good quality, as it can degrade over time.

  • Over-oxidation: While not an issue for the synthesis of the sulfone, it is a critical consideration when targeting the sulfoxide intermediate. Precise control of stoichiometry (1.0-1.1 eq of m-CPBA) and temperature (maintaining 0 °C or below) is key to prevent further oxidation.[4]

  • Purification Challenges: The primary byproduct, m-chlorobenzoic acid, is acidic and can be effectively removed with a sodium bicarbonate wash during the workup. If the crude product is still impure, a second column chromatography or recrystallization may be necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from its thioether precursor. The use of m-CPBA offers an efficient and scalable method for this important transformation. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently produce this valuable building block for applications in drug discovery and development.

References

Application Note & Protocol: Palladium-Catalyzed Miyaura Borylation of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester via the palladium-catalyzed Miyaura borylation of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene with bis(pinacolato)diboron (B₂pin₂). Arylboronic acids and their esters are fundamental building blocks in modern organic synthesis, most notably as key coupling partners in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds.[1][2] The target molecule is of significant interest to researchers in drug development due to the prevalence of the fluorinated methylsulfonylphenyl motif in bioactive compounds. This guide delves into the reaction mechanism, provides expert insights into the selection of reagents and conditions, and presents a detailed, field-proven protocol for laboratory execution.

Reaction Overview & Significance

The Miyaura borylation is a robust and highly functional group-tolerant method for synthesizing boronate esters from organic halides.[3][4] The reaction described herein converts an electron-deficient aryl bromide into a versatile boronate ester, which can be subsequently used in cross-coupling reactions without the need for prior hydrolysis.[3] The stability and ease of handling of pinacol esters make them superior intermediates compared to more reactive organometallic reagents.[3][5]

Reaction Scheme: Reaction of this compound with bis(pinacolato)diboron

Mechanistic Insights: The Rationale Behind the Reagents

The Miyaura borylation proceeds through a Pd(0)/Pd(II) catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a catalytically active Pd(0) species, forming an Ar-Pd(II)-X complex.[5][7]

  • Ligand Exchange/Transmetalation: This is a critical and often rate-determining phase. The base, typically potassium acetate (KOAc), is not strong enough to form a boronate species with the weakly Lewis acidic B₂pin₂.[3][6] Instead, the acetate anion exchanges with the halide on the palladium complex.[3] This forms an (acetato)palladium(II) intermediate, which is more reactive towards transmetalation.[3] The high oxophilicity of boron provides a thermodynamic driving force for the subsequent transfer of the boryl group from B₂pin₂ to the palladium center, displacing the acetate group.[3]

  • Reductive Elimination: The final step is the reductive elimination from the Ar-Pd(II)-Bpin species, which forms the desired C-B bond of the product, 2-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Miyaura_Borylation_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L)₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Bpin(L)₂ pdiib->pd0 Reductive Elimination product_out Ar-Bpin (Product) pdiib->product_out pdiic Ar-Pd(II)-OAc(L)₂ pdiia->pdiic Ligand Exchange (KOAc in, KX out) pdiic->pdiib Transmetalation (B₂pin₂ in) xboac_out X-Bpin + KOAc pdiic->xboac_out KOAc + X-Bpin out arx_in Ar-X (Aryl Halide) arx_in->pdiia b2pin2_in B₂pin₂ KOAc b2pin2_in->pdiib

Figure 1. Catalytic cycle of the Miyaura Borylation reaction.

Key Experimental Parameters & Causality

  • Substrate: this compound is an electron-deficient aryl bromide. The electron-withdrawing sulfonyl and fluoro groups can influence the rate of oxidative addition.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, solid reagent that is easy to handle and allows for the direct formation of the versatile pinacol ester.[3][4]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), commonly known as Pd(dppf)Cl₂, is an exceptionally effective and widely used pre-catalyst for cross-coupling reactions.[4][5][8] The dppf ligand provides the stability and electronic properties necessary to facilitate the catalytic cycle efficiently.

  • Base: Potassium acetate (KOAc) is the base of choice. Its role is crucial: it is strong enough to facilitate the ligand exchange at the palladium center but weak enough to prevent premature Suzuki-Miyaura coupling between the newly formed boronate ester product and the starting aryl bromide.[3][6][9] Using stronger bases can significantly reduce the yield of the desired product due to this side reaction.[5]

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used.[10] Such solvents are effective at dissolving the reagents, particularly the potassium acetate salt, and can help increase the reaction rate and overall yield.[5]

  • Temperature: The reaction is typically heated (e.g., 90°C) to ensure a reasonable reaction rate, as the oxidative addition and transmetalation steps have moderate activation barriers.[7][8]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-(3-fluoro-4-methanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[7][11][12]dioxaborolane.[10]

Materials & Reagents:

ReagentFormulaMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compoundC₇H₆BrFO₂S253.0917006.71.0
Bis(pinacolato)diboron (B₂pin₂)C₁₂H₂₄B₂O₄253.9417907.01.05
Pd(dppf)Cl₂·CH₂Cl₂ complexC₃₄H₂₈Cl₂FeP₂·CH₂Cl₂816.641640.200.03
Potassium Acetate (KOAc)C₂H₃KO₂98.14200020.03.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13100 mL--

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon inlet

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.7 g, 6.7 mmol), bis(pinacolato)diboron (1.79 g, 7.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ complex (164 mg, 0.20 mmol), and potassium acetate (2.0 g, 20 mmol).[10]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure all oxygen is removed from the system.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (100 mL) to the flask via syringe.[10]

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 90°C using an oil bath.[10] Maintain this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).[10]

    • Transfer the mixture to a separatory funnel and wash with brine (10 mL).[10]

    • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[10]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a mixture of ethyl acetate in hexanes (e.g., 30% ethyl acetate) to isolate the pure product.[10]

    • The expected yield of 2-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is approximately 1.74 g (80%).[10]

Product Characterization

The identity and purity of the final product, 2-fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester (CAS 1384951-71-6), should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The pinacol ester will show a characteristic singlet around 1.3 ppm integrating to 12 protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • ¹⁹F and ¹¹B NMR Spectroscopy: Can provide additional structural confirmation.

References

Application Notes & Protocols: Strategic Use of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Multifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. Within the vast arsenal of building blocks available to chemists, 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene has emerged as a substrate of significant strategic value.

This aryl halide is distinguished by its electron-deficient nature, a direct consequence of the potent electron-withdrawing effects of both the ortho-fluoro and, more significantly, the para-methylsulfonyl groups. This electronic profile renders the C-Br bond highly activated towards the initial, often rate-limiting, oxidative addition step in the palladium catalytic cycle.[3] Consequently, this substrate typically exhibits excellent reactivity under standard Suzuki-Miyaura conditions. The resulting biaryl products, bearing both fluorine and sulfonyl moieties, are highly sought after in drug discovery, as these groups can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions. It provides an in-depth look at the reaction mechanism, detailed experimental protocols, and field-proven insights for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Perspective

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][6]

  • Step 1: Oxidative Addition: The cycle commences with the oxidative addition of the C-Br bond of this compound to a low-valent Palladium(0) complex. The strong electron-withdrawing character of the sulfonyl and fluoro substituents polarizes the C-Br bond, lowering the activation energy for this step and facilitating the formation of a Pd(II) intermediate. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[3][7]

  • Step 2: Transmetalation: This step requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex.[2][8] This boronate species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base is critical and can significantly impact the reaction rate.

  • Step 3: Reductive Elimination: In the final, product-forming step, the two organic ligands on the Pd(II) center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Workflow start Start reagents Combine Reactants: Aryl Bromide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify end Pure Product purify->end

References

The Strategic Role of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene in the Synthesis of Novel MTH1 Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme MutT Homolog 1 (MTH1) has emerged as a significant target in oncology for its role in sanitizing the oxidized nucleotide pool, thereby enabling cancer cells to tolerate high levels of reactive oxygen species (ROS) and evade apoptosis.[1][2] The development of potent and selective MTH1 inhibitors is a promising therapeutic strategy. This document provides a detailed guide on the application of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene , a key chemical intermediate, in the synthesis of a novel class of MTH1 inhibitors. We will explore the chemical rationale for its use, provide a detailed, step-by-step synthetic protocol, and discuss the significance of the resulting molecular architecture for potent MTH1 inhibition.

Introduction: MTH1 as a Compelling Target in Oncology

Cancer cells exhibit a state of chronic oxidative stress, with elevated levels of ROS that can damage cellular components, including DNA.[2] MTH1 plays a crucial "housekeeping" role by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP, preventing their incorporation into DNA during replication.[3] This sanitizing function is critical for the survival of cancer cells, which are highly reliant on MTH1 to maintain genomic integrity.[1] Consequently, inhibition of MTH1 leads to the accumulation of damaged DNA, ultimately triggering cell death selectively in cancer cells while sparing normal cells with lower ROS levels.[2] This targeted approach has spurred the development of various small molecule MTH1 inhibitors.

The Synthetic Keystone: this compound

The chemical intermediate This compound (CAS No. 914636-38-7 or 648904-84-1) is a versatile building block for the synthesis of a specific class of MTH1 inhibitors. Its utility stems from the strategic placement of its functional groups, each contributing to the synthetic pathway and the final pharmacophore.

  • The Bromo Group: This serves as a reactive handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the efficient and modular introduction of diverse aryl or heteroaryl moieties, which are often crucial for establishing key interactions within the MTH1 active site.

  • The Fluoro Group: The ortho-fluorine atom can influence the conformation of the molecule and can participate in favorable interactions with the protein target. It can also modulate the physicochemical properties of the final compound, such as metabolic stability and membrane permeability.

  • The Methylsulfonyl Group: This strong electron-withdrawing group activates the benzene ring, influencing the reactivity of the bromo group in cross-coupling reactions. Furthermore, the sulfonyl group itself can act as a hydrogen bond acceptor, contributing to the binding affinity of the inhibitor to the MTH1 enzyme.

Synthetic Pathway Overview

The general synthetic strategy for constructing MTH1 inhibitors using this compound involves a key Suzuki-Miyaura coupling reaction to introduce a core heterocyclic scaffold, followed by further functionalization.

Synthetic_Pathway A 4-Bromo-2-fluoro-1- (methylsulfonyl)benzene C Suzuki-Miyaura Coupling A->C B Heterocyclic Boronic Acid or Ester B->C D Coupled Intermediate C->D Pd Catalyst, Base E Further Functionalization D->E F Final MTH1 Inhibitor E->F

Figure 1: General synthetic workflow for MTH1 inhibitors.

Detailed Experimental Protocol: Synthesis of a Phenyl-Substituted Aminopyrimidine MTH1 Inhibitor

This protocol details the synthesis of a representative MTH1 inhibitor, demonstrating the practical application of this compound.

Step 1: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with a suitable aminopyrimidine boronic acid derivative.

Rationale: This step constructs the core biphenyl-pyrimidine scaffold of the inhibitor. The choice of a palladium catalyst and base is crucial for achieving high yield and purity.

Materials:

ReagentCAS No.Molecular WeightAmount (mmol)
This compound914636-38-7253.091.0
(4-amino-6-(phenylamino)pyrimidin-5-yl)boronic acidNot specifiedVaries1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
1,4-Dioxane123-91-188.1110 mL
Water7732-18-518.022 mL

Procedure:

  • To a flame-dried round-bottom flask, add this compound (253 mg, 1.0 mmol), (4-amino-6-(phenylamino)pyrimidin-5-yl)boronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.

Expected Outcome: A solid product with an expected yield of 70-85%.

Step 2: Further Functionalization (Example: N-Alkylation)

Reaction: Alkylation of the aminopyrimidine core.

Rationale: This step introduces additional substituents that can further optimize the inhibitor's potency and pharmacokinetic properties.

Materials:

ReagentCAS No.Molecular WeightAmount (mmol)
Coupled Intermediate-Varies1.0
Alkyl Halide (e.g., Iodomethane)74-88-4141.941.5
Sodium Hydride (NaH)7646-69-724.001.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1115 mL

Procedure:

  • To a flame-dried round-bottom flask under argon, add the coupled intermediate (1.0 mmol) and anhydrous THF (15 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 60 mg, 1.5 mmol) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (5 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final MTH1 inhibitor.

Expected Outcome: A purified solid product with an expected yield of 60-75%.

Data Summary

StepProductYield (%)Purity (by HPLC)
Suzuki-Miyaura CouplingN-(5-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-yl)-N-phenylamine78>95%
N-AlkylationFinal MTH1 Inhibitor65>98%

Visualization of the Synthetic Logic

Protocol_Flow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: N-Alkylation A Combine Reactants: - this compound - Boronic Acid Derivative - K₂CO₃ B Inert Atmosphere (Argon) A->B C Add Solvents (Dioxane/Water) B->C D Degas Solution C->D E Add Pd Catalyst D->E F Heat and Stir (90°C, 12h) E->F G Work-up and Purification F->G H Coupled Intermediate G->H I Dissolve Intermediate in THF H->I Proceed to Step 2 J Add Base (NaH) at 0°C I->J K Add Alkyl Halide J->K L Warm to RT and Stir (4h) K->L M Quench and Extract L->M N Purification M->N O Final MTH1 Inhibitor N->O

Figure 2: Detailed workflow for the two-step synthesis.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of potent MTH1 inhibitors. Its unique combination of a reactive bromo group for cross-coupling, a modulating fluoro substituent, and an activating methylsulfonyl moiety provides a robust platform for the modular construction of diverse inhibitor scaffolds. The detailed protocol provided herein offers a reliable and reproducible method for researchers engaged in the discovery and development of novel anticancer therapeutics targeting the MTH1 enzyme.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester (CAS No. 648904-85-2) is a pivotal reagent in modern medicinal chemistry and drug development.[1][2][3] Its unique substitution pattern—an electron-withdrawing sulfone group, a strategically placed fluorine atom, and a versatile boronic ester—makes it an invaluable building block for introducing this specific phenyl moiety into complex molecules. The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds.[4][5] The stability, low toxicity, and high functional group tolerance of boronic esters make them superior coupling partners in many synthetic campaigns.[4][6]

This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate, starting from commercially available materials. We will elucidate the causality behind procedural choices, provide a step-by-step experimental guide, and offer insights into process validation and troubleshooting.

Overview of the Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from 4-bromo-2-fluorothioanisole. The strategy involves:

  • Oxidation: Conversion of the sulfide group in the starting material to a sulfone using a potent oxidizing agent. This step is critical as the sulfone group significantly alters the electronic properties of the aromatic ring.

  • Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between the resulting aryl bromide and bis(pinacolato)diboron (B₂pin₂) to install the pinacol boronic ester functionality.[6] This reaction is a cornerstone of modern synthetic chemistry for creating arylboronates.[7][8]

The overall transformation is depicted below:

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Miyaura Borylation Start 4-Bromo-2-fluorothioanisole Int 4-Bromo-2-fluoro-1- methanesulfonyl-benzene Start->Int Oxone, Methanol Final 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester Int->Final B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO

Caption: Two-step synthesis workflow.

Detailed Experimental Protocols

Part A: Synthesis of 4-Bromo-2-fluoro-1-methanesulfonyl-benzene (Intermediate)

Rationale: The first step involves the oxidation of a sulfide to a sulfone. Oxone (potassium peroxymonosulfate) is chosen as the oxidant due to its effectiveness, operational simplicity, and ease of handling compared to other potent oxidizing agents. Methanol serves as the solvent. The workup is designed to remove inorganic byproducts and purify the intermediate.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
4-Bromo-2-fluorothioanisole219521-70-1221.102.7 g12.2
Oxone®70693-62-8614.7638 g61.8
Methanol (MeOH)67-56-132.04200 mL-
Dichloromethane (DCM)75-09-284.93200 mL-
Ethyl Acetate (EtOAc)141-78-688.11500 mL-
Saturated aq. NaHCO₃--10 mL-
Brine--10 mL-
Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Step-by-Step Protocol:

  • To a 500 mL round-bottom flask, add 4-bromo-2-fluorothioanisole (2.7 g, 12.2 mmol) and methanol (200 mL).[1]

  • Stir the solution at room temperature and add Oxone (38 g, 61.8 mmol) portion-wise over 15 minutes to control any exotherm.

  • Stir the resulting suspension vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate (500 mL) to remove inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Partition the residue between dichloromethane (200 mL) and water (100 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude solid can be further purified by washing with hexane (20 mL) and diethyl ether (10 mL) and then dried under vacuum to yield 4-bromo-2-fluoro-1-methanesulfonyl-benzene as a solid (Expected yield: ~78%).[1]

Part B: Synthesis of 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester (Final Product)

Rationale: This step is a classic Miyaura borylation reaction.[6] It utilizes a palladium catalyst to couple the aryl bromide intermediate with bis(pinacolato)diboron (B₂pin₂).[1][6] The catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is highly effective for this type of cross-coupling. Potassium acetate (KOAc) serves as the base, which is crucial for the transmetalation step in the catalytic cycle.[9] Dimethylsulfoxide (DMSO) is used as a high-boiling polar aprotic solvent suitable for this transformation.[1]

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
4-Bromo-2-fluoro-1-methanesulfonyl-benzene351195-23-4253.091.7 g6.7
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.941.79 g7.0
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64164 mg0.20
Potassium Acetate (KOAc)127-08-298.142.0 g20.4
Dimethylsulfoxide (DMSO)67-68-578.13100 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Hexane110-54-386.18As needed-

Step-by-Step Protocol:

  • In an oven-dried flask under a nitrogen atmosphere, combine 4-bromo-2-fluoro-1-methanesulfonyl-benzene (1.7 g, 6.7 mmol), bis(pinacolato)diboron (1.79 g, 7.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (164 mg, 0.20 mmol), and potassium acetate (2.0 g, 20.4 mmol).[1]

  • Add anhydrous dimethylsulfoxide (100 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir for 1 hour. Monitor the reaction for the disappearance of the starting material.[1]

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture to remove solids and wash the filtrate with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting solid residue by washing with hexane (2 x 10 mL) and diethyl ether (10 mL).

  • Dry the final product under vacuum to obtain 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester. (Expected yield: ~80% based on similar transformations, though a 42% yield is reported in one instance).[1]

Product Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data:

PropertyValue
Molecular Formula C₁₃H₁₈BFO₄S[1]
Molecular Weight 300.15 g/mol [1][2]
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.1 (m, 2H), ~7.6-7.7 (m, 1H), 3.1 (s, 3H), 1.35 (s, 12H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~164 (d), ~140, ~135 (d), ~128, ~120 (d), ~115 (d), 84.5, 44.5, 24.8
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~ -110
Mass Spec (ESI+) m/z: 301.1 [M+H]⁺, 323.1 [M+Na]⁺

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Oxone: Is a strong oxidizing agent. Avoid contact with combustible materials.

  • Palladium Catalyst: Heavy metal compounds can be toxic. Avoid inhalation of dust and skin contact.

  • DMSO: Can enhance skin absorption of other chemicals. Handle with appropriate gloves.

  • Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Oxidation Insufficient Oxone; Short reaction time.Add another 0.5 equivalents of Oxone and stir for an additional 4-6 hours. Monitor by TLC/LC-MS.
Step 2: Low Yield in Borylation Inactive catalyst; Wet reagents/solvent; Insufficient base.Ensure catalyst is from a reliable source. Use oven-dried glassware and anhydrous DMSO. Ensure KOAc is dry.
Step 2: Presence of Debrominated Starting Material Side reaction catalyzed by palladium.Lowering the reaction temperature slightly (e.g., to 80-85°C) may help minimize this side reaction.
Final Product Contaminated with Pinacol Incomplete removal during workup/purification.Re-dissolve the product in a minimal amount of a solvent like DCM and precipitate by adding excess hexane. Alternatively, perform column chromatography.

Overall Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification & Analysis reagents1 Weigh Reagents for Step 1: 4-bromo-2-fluorothioanisole, Oxone step1_rxn Step 1: Oxidation Add Oxone to starting material in MeOH Stir 12h at RT reagents1->step1_rxn reagents2 Weigh Reagents for Step 2: Intermediate, B₂pin₂, Pd Catalyst, KOAc step2_rxn Step 2: Borylation Combine reagents in DMSO Heat to 90°C for 1h under N₂ reagents2->step2_rxn step1_workup Step 1: Workup Filter through silica Liquid-liquid extraction Dry and concentrate step1_rxn->step1_workup step1_workup->reagents2 step2_workup Step 2: Workup Cool and dilute with EtOAc Filter and wash with brine Dry and concentrate step2_rxn->step2_workup purify Purify Crude Product Wash with Hexane/Ether step2_workup->purify dry Dry Under Vacuum purify->dry analyze Characterization (NMR, MS, etc.) dry->analyze final_product Final Product: 3-Fluoro-4-(methylsulfonyl) phenylboronic Acid Pinacol Ester analyze->final_product

References

Application Note: 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene as a Versatile Scaffolding Hub for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of targeting and eliminating disease-causing proteins.[1] The modular nature of these heterobifunctional molecules necessitates a robust toolkit of chemical building blocks to facilitate the rapid synthesis and optimization of PROTAC libraries. This document provides a detailed guide on the strategic application of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene as a versatile building block in PROTAC development. We will explore its unique chemical features, provide detailed protocols for its incorporation into PROTAC scaffolds via cross-coupling reactions, and discuss the rationale behind its utility in modulating the physicochemical properties of the final degrader molecules.

The PROTAC Modality: A Primer on Targeted Protein Degradation

PROTACs are bifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2] They consist of three key components: a ligand that binds the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[3][4] By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex (POI:PROTAC:E3), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[1] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade additional POI molecules.[1]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Catalytic Cycle Ternary->E3 Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation PROTAC_Workflow cluster_paths Parallel Synthesis Paths Start Start: 4-Bromo-2-fluoro-1- (methylsulfonyl)benzene Coupling1A Step 1A: Suzuki or Buchwald-Hartwig Coupling with Functionalized Linker Start->Coupling1A Coupling1B Step 1B: Suzuki or Buchwald-Hartwig Coupling with POI Ligand Start->Coupling1B IntermediateA Intermediate A: Scaffold-Linker Conjugate Coupling1A->IntermediateA Coupling2A Step 2A: Couple E3 Ligase Ligand IntermediateA->Coupling2A Coupling3A Step 3A: Couple POI Ligand IntermediateA->Coupling3A FinalPROTAC Final PROTAC Molecule (Purification & Characterization) Coupling2A->FinalPROTAC Coupling3A->FinalPROTAC IntermediateB Intermediate B: Scaffold-POI Ligand Conjugate Coupling1B->IntermediateB Coupling2B Step 2B: Attach Linker IntermediateB->Coupling2B Coupling3B Step 3B: Couple E3 Ligase Ligand Coupling2B->Coupling3B Coupling3B->FinalPROTAC

References

Application Note: A Scalable and Efficient Synthesis of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Aryl Sulfones

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine and sulfone moieties into aromatic scaffolds is a cornerstone of molecular design. The 4-bromo-2-fluoro-1-(methylsulfonyl)benzene scaffold is a particularly valuable building block. The electron-withdrawing nature of the fluoro and methylsulfonyl groups significantly influences the electronic properties of the benzene ring, while the bromo substituent provides a versatile handle for further synthetic transformations, such as cross-coupling reactions.[1] This unique combination of functional groups can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence starting from a commercially available or readily synthesized precursor. The core strategy involves the preparation of the corresponding sulfide, 4-bromo-2-fluorothioanisole, followed by its oxidation to the desired sulfone. This approach is favored for its reliability, scalability, and use of relatively inexpensive and manageable reagents.

G Target This compound Sulfide 4-Bromo-2-fluorothioanisole Target->Sulfide Oxidation Precursor 4-Bromo-2-fluoroaniline Sulfide->Precursor Diazotization & Thiolation & Methylation

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 4-Bromo-2-fluorothioanisole

The synthesis of the key intermediate, 4-bromo-2-fluorothioanisole, can be achieved from 4-bromo-2-fluoroaniline via a Sandmeyer-type reaction. This classic transformation allows for the conversion of an amino group into a variety of functionalities, in this case, a thiol, which is then methylated.[2][3]

Protocol 1: Synthesis of 4-Bromo-2-fluorothioanisole

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-fluoroaniline190.02100 g0.526
Hydrochloric Acid (conc.)36.46150 mL-
Sodium Nitrite69.0038 g0.551
Potassium Ethyl Xanthate160.29101 g0.630
Dimethyl Sulfate126.1373 mL0.789
Sodium Hydroxide40.00As needed-
Toluene-1 L-
Water-As needed-

Procedure:

  • Diazotization:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-bromo-2-fluoroaniline (100 g, 0.526 mol) in a mixture of concentrated hydrochloric acid (150 mL) and water (500 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (38 g, 0.551 mol) in water (100 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Xanthate Formation and Thiol Synthesis:

    • In a separate 3 L flask, dissolve potassium ethyl xanthate (101 g, 0.630 mol) in water (500 mL) and cool to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the intermediate.

    • Cool the reaction mixture to room temperature. The crude thio intermediate will separate.

  • Methylation:

    • To the crude reaction mixture, add a solution of sodium hydroxide (50 g in 200 mL of water) until the pH is strongly alkaline.

    • Add dimethyl sulfate (73 mL, 0.789 mol) dropwise while maintaining the temperature below 40 °C with cooling.

    • Stir vigorously for 2-3 hours at room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene (2 x 500 mL).

    • Wash the combined organic layers with water (2 x 500 mL) and brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to yield crude 4-bromo-2-fluorothioanisole.

    • Purify the crude product by vacuum distillation to obtain a colorless to pale yellow oil.

Part 2: Large-Scale Oxidation to this compound

The oxidation of the sulfide to the sulfone is a critical step that must be controlled to avoid the formation of sulfoxide byproducts. Hydrogen peroxide in the presence of an acid catalyst is a green and efficient method for this transformation on a large scale.[4][5]

Protocol 2: Oxidation of 4-Bromo-2-fluorothioanisole

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-fluorothioanisole221.09100 g0.452
Glacial Acetic Acid60.05500 mL-
Hydrogen Peroxide (30% aq.)34.01103 mL~1.0
Sodium Sulfite126.04As needed-
Dichloromethane-1 L-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • Reaction Setup:

    • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromo-2-fluorothioanisole (100 g, 0.452 mol) in glacial acetic acid (500 mL).

    • Cool the solution to 15-20 °C in a water bath.

  • Oxidation:

    • Slowly add 30% hydrogen peroxide (103 mL, ~1.0 mol) dropwise, maintaining the internal temperature between 20-30 °C. The reaction is exothermic.

    • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC/GC-MS analysis indicates complete conversion of the starting material.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature and pour it into 2 L of ice-water with stirring.

    • Quench any excess peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.

    • The product will precipitate as a white solid. Collect the solid by filtration and wash thoroughly with water.

  • Purification:

    • For higher purity, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or isopropanol.

    • Alternatively, dissolve the crude product in dichloromethane (1 L), wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound as a white crystalline solid.

G cluster_0 Step 1: Sulfide Synthesis cluster_1 Step 2: Oxidation A 4-Bromo-2-fluoroaniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C Thiolation (Potassium Ethyl Xanthate) B->C D Methylation (Dimethyl Sulfate, NaOH) C->D E 4-Bromo-2-fluorothioanisole D->E F 4-Bromo-2-fluorothioanisole G Oxidation (H2O2, Acetic Acid) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of the target compound.

Process Optimization and Safety Considerations

Optimization:

  • Temperature Control: Maintaining the specified temperature ranges during diazotization and oxidation is critical for minimizing side reactions and ensuring high yields.[6]

  • Reagent Stoichiometry: The molar ratio of hydrogen peroxide to the sulfide should be slightly in excess to ensure complete conversion to the sulfone.[5] However, a large excess should be avoided to prevent over-oxidation and simplify quenching.[4]

  • Solvent Choice: While glacial acetic acid is effective for the oxidation, other solvent systems can be explored for improved solubility or easier work-up on an industrial scale.

Safety:

  • Handling of Brominated Compounds: Brominated organic compounds can be toxic and corrosive.[4] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][7]

  • Diazonium Salts: Diazonium salts can be explosive when dry. It is imperative to keep them in solution and at low temperatures.[2]

  • Dimethyl Sulfate: This is a potent carcinogen and should be handled with extreme caution. Use in a fume hood and avoid any contact with skin or inhalation.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe burns. It can also form explosive mixtures with organic solvents.[5] Ensure proper quenching of any excess reagent before disposal.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for their synthetic campaigns, accelerating the discovery and development of new chemical entities.

References

Topic: Comprehensive Analytical Characterization of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (CAS No. 648904-84-1). As a key building block in the synthesis of pharmaceuticals and agrochemicals, rigorous analytical control is imperative to ensure its identity, purity, and quality.[1][2] This guide moves beyond simple procedural lists, delving into the scientific rationale behind the selection of specific techniques and parameters. We present detailed, field-tested protocols for chromatographic and spectroscopic analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The orthogonal application of these methods establishes a robust, self-validating framework for quality assurance in any research or manufacturing setting.

Physicochemical Profile and Handling

A foundational understanding of the physicochemical properties of this compound is critical for selecting appropriate analytical solvents, storage conditions, and interpreting experimental data. The compound is a solid at room temperature.[3] The presence of the polar methylsulfonyl group enhances solubility in many organic solvents compared to simpler halogenated benzenes.[1]

PropertyDataSource
Chemical Structure -
CAS Number 648904-84-1[2]
Molecular Formula C₇H₆BrFO₂S[1][2]
Molecular Weight 253.09 g/mol [1]
Appearance Solid[3]
Purity (Typical) ≥98%[2]
Solubility Soluble in methanol, acetonitrile, dichloromethane, chloroform, DMSOInferred from structure
Storage Store at room temperature or 2-8°C, sealed in a dry environment[2][3]

Chromatographic Analysis for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for quantifying non-volatile, polar to moderately non-polar compounds. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By increasing the organic solvent content of the mobile phase over time (gradient elution), compounds are eluted based on their hydrophobicity, allowing for the separation of the main compound from its impurities.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare the sample for analysis (the "test article") at the same concentration (0.1 mg/mL) using the 50:50 acetonitrile/water diluent.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector Wavelength: 258 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      20.0 95
      25.0 95
      25.1 40

      | 30.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Causality and Expertise:

  • Column Choice: A C18 column provides excellent retention and separation for aromatic compounds of moderate polarity.

  • Mobile Phase: A simple acetonitrile/water gradient is effective. The addition of 0.1% formic acid is a critical choice; it protonates any acidic silanols on the silica backbone of the column, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantification.[4]

  • Detection Wavelength: The benzene ring in the molecule is the primary chromophore. A wavelength of 258 nm is chosen as it is near the absorbance maximum for similar benzene sulfone structures, providing high sensitivity.[5]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep1 Weigh Reference Standard & Sample Prep2 Dissolve in Acetonitrile (Stock Solution) Prep1->Prep2 Prep3 Dilute to 0.1 mg/mL with ACN/Water (50:50) Prep2->Prep3 Inject Inject 10 µL onto C18 Column Prep3->Inject Separate Gradient Elution (ACN/H₂O) Inject->Separate Detect UV Detection at 258 nm Separate->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Volatile Impurity Profiling

Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The sample is vaporized and separated based on boiling point and column interaction. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique "fingerprint" for structural confirmation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a sample solution at approximately 100 µg/mL (0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • GC System: Standard GC with a capillary column.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 50:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • MS System: Quadrupole mass spectrometer.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-450 m/z.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peaks.

    • Obtain the mass spectrum for the main peak.

    • Confirm the presence of the molecular ion (M⁺) and the characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 intensity ratio).

Causality and Expertise:

  • Technique Choice: GC-MS is ideal for this compound due to its thermal stability and volatility under typical GC conditions. It provides orthogonal information to HPLC.

  • Column Choice: A DB-5ms column is a low-polarity, robust, and versatile column suitable for a wide range of semi-volatile aromatic compounds.

  • MS Ionization: Electron Impact (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are excellent for library matching and structural confirmation.

  • Key Diagnostic Feature: The most trustworthy confirmation of identity comes from the mass spectrum. For a compound containing a single bromine atom, the natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive diagnostic feature.[6][7][8]

GCMS_Workflow Prep Dissolve Sample in Dichloromethane (100 µg/mL) Inject Inject 1 µL into GC Inlet (280°C) Prep->Inject Separate Separate on DB-5ms (Temp Program) Inject->Separate Ionize Ionize by Electron Impact (70 eV) Separate->Ionize Detect Detect Fragments (m/z 40-450) Ionize->Detect Process Generate TIC and Mass Spectrum Detect->Process Confirm Confirm M⁺ and Br Isotope Pattern Process->Confirm

Caption: GC-MS workflow for identity confirmation.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure by probing the atomic and functional group composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.

Expected Data and Interpretation:

  • ¹H NMR:

    • ~3.2 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methyl group (-SO₂CH ₃). It appears as a singlet because there are no adjacent protons to couple with. Its downfield shift is due to the strong electron-withdrawing effect of the sulfonyl group.[9]

    • ~7.5-8.2 ppm (multiplets, 3H): These signals belong to the three protons on the aromatic ring. The complex splitting pattern arises from both proton-proton (H-H) and proton-fluorine (H-F) coupling. Detailed 2D NMR experiments (like COSY and HSQC) would be required for unambiguous assignment of each aromatic proton.

  • ¹⁹F NMR:

    • Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and routine experiment.[10]

    • ~ -105 to -115 ppm (multiplet, 1F): A single resonance is expected for the fluorine atom. It will appear as a multiplet (likely a doublet of doublets or more complex) due to coupling with the two ortho- and one meta-protons on the ring.[11] The large chemical shift range of fluorine makes this region of the spectrum unambiguous.[10][12]

  • ¹³C NMR:

    • Seven distinct signals are expected, one for each unique carbon atom in the molecule.

    • ~45 ppm: Methyl carbon (-SO₂C H₃).

    • ~115-145 ppm: Six signals for the aromatic carbons. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant (¹JCF).

References

The Strategic Role of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Crop Protection

In the competitive landscape of agrochemical research and development, the identification of versatile chemical intermediates is paramount to the efficient discovery of novel active ingredients. 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene (CAS No. 648904-84-1) has emerged as a strategic building block, offering a unique combination of reactive sites and modulating electronic properties that are highly desirable in the synthesis of complex herbicidal and fungicidal agents.[1][2] Its trifunctional nature—a reactive bromine atom for cross-coupling, an activating/directing fluorine atom, and a metabolically robust methylsulfonyl group—provides chemists with a powerful tool to generate diverse molecular scaffolds.

This guide provides an in-depth analysis of the applications of this compound in agrochemical synthesis. We will explore its utility in constructing key agrochemical classes, with a particular focus on the synthesis of advanced pyrazole-based fungicides. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging the synthetic potential of this valuable intermediate.

Core Attributes and Synthetic Rationale

The utility of this compound in agrochemical design stems from the distinct roles of its three key functional groups:

  • Bromine Atom: Serves as a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.

  • Fluorine Atom: The presence of a fluorine atom ortho to the methylsulfonyl group and meta to the bromine significantly influences the molecule's reactivity. It enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Furthermore, the incorporation of fluorine is a well-established strategy in agrochemical design to improve metabolic stability and binding affinity to target enzymes.

  • Methylsulfonyl Group: This strong electron-withdrawing group further activates the aromatic ring towards nucleophilic attack. Its metabolic stability is a key feature, as it is less prone to oxidation compared to a sulfide or sulfoxide, leading to longer-lasting efficacy in the field.

Application in the Synthesis of Pyrazole-Based Fungicides

A significant application of 4-bromo-2-fluorophenyl derivatives is in the synthesis of potent fungicides. For instance, patent literature describes fungicidal mixtures containing 4-(2-bromo-4-fluoro-phenyl)-N-(2-chloro-6-fluoro-phenyl)-2,5-dimethyl-pyrazol-3-amine, highlighting the importance of this substituted phenyl ring system in modern fungicide development.[3] this compound serves as an excellent starting material for accessing such scaffolds.

The synthetic strategy involves the transformation of the methylsulfonyl group into a pyrazole ring, followed by functionalization at the bromine position. This approach allows for the modular construction of a library of potential fungicide candidates.

Synthetic Workflow Overview

The following diagram illustrates a plausible synthetic pathway from this compound to a key pyrazole intermediate, which can then be further elaborated into a range of fungicidal compounds.

G A This compound B 1-(4-Bromo-2-fluorophenyl)ethan-1-one A->B  Grignard Reaction  or Friedel-Crafts Acylation C 1-(4-Bromo-2-fluorophenyl)-1,3-butanedione B->C  Claisen Condensation D 3-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole C->D  Condensation with Hydrazine E Further Elaboration (e.g., N-alkylation, cross-coupling) D->E  Functionalization

Caption: Proposed synthetic pathway to a key pyrazole intermediate.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations in the synthesis of a pyrazole intermediate from this compound.

Protocol 1: Synthesis of 1-(4-Bromo-2-fluorophenyl)ethan-1-one (Analogous Procedure)

This protocol describes a general method for the acylation of the aromatic ring, a crucial first step in building the pyrazole core. While the methylsulfonyl group is strongly deactivating, a related transformation on a similar substrate is presented.

Rationale: This Friedel-Crafts acylation introduces the acetyl group necessary for the subsequent Claisen condensation. The choice of a strong Lewis acid like aluminum chloride is critical to overcome the deactivating effect of the substituents on the benzene ring.

Parameter Value
Reactants This compound, Acetyl chloride, Anhydrous Aluminum Chloride
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Work-up Quenching with ice-water, extraction with DCM, washing with brine, drying over Na2SO4
Purification Column chromatography on silica gel

Step-by-Step Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ketone.

Protocol 2: Synthesis of 3-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole (Two-Step Protocol)

This protocol outlines the formation of the pyrazole ring from the synthesized ketone.

Rationale: The Claisen condensation with ethyl acetate forms a 1,3-diketone, which readily undergoes cyclization with hydrazine to form the thermodynamically stable pyrazole ring. Sodium ethoxide is used as a strong base to deprotonate the ketone.

Parameter Value
Reactants 1-(4-Bromo-2-fluorophenyl)ethan-1-one, Ethyl acetate, Sodium ethoxide, Hydrazine hydrate
Solvent Ethanol
Temperature Reflux
Reaction Time 8-12 hours
Work-up Neutralization with acetic acid, extraction with ethyl acetate, washing with brine, drying over Na2SO4
Purification Recrystallization or column chromatography

Step-by-Step Procedure:

  • Step A: Claisen Condensation a. To a solution of sodium ethoxide (1.5 eq) in dry ethanol, add a solution of 1-(4-Bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in ethyl acetate (3.0 eq) dropwise at room temperature. b. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC. c. Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. d. Remove the solvent under reduced pressure. Add water and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1,3-diketone, which can be used in the next step without further purification.

  • Step B: Pyrazole Formation a. Dissolve the crude 1,3-diketone in ethanol. b. Add hydrazine hydrate (1.2 eq) dropwise at room temperature. c. Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC. d. Cool the reaction mixture and remove the solvent under reduced pressure. e. Add water to the residue and extract with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by recrystallization from a suitable solvent or by column chromatography to yield the target pyrazole.

Further Synthetic Utility: Cross-Coupling Reactions

The bromine atom on the pyrazole intermediate serves as a key functional group for introducing further diversity through cross-coupling reactions, which is a common strategy in the final stages of agrochemical synthesis.

Workflow for Diversification

G A 3-(4-Bromo-2-fluorophenyl)- 5-methyl-1H-pyrazole B Suzuki Coupling (Aryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Amines) A->C D Sonogashira Coupling (Alkynes) A->D E Diverse Fungicide Analogs B->E C->E D->E

Caption: Diversification of the pyrazole intermediate via cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The application in the synthesis of pyrazole-based fungicides, as outlined in this guide, demonstrates a clear and strategic pathway for its use in modern agrochemical discovery programs. The provided protocols offer a solid foundation for researchers to explore the full potential of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions and ensure reproducible success.

Understanding the Reactivity of this compound

This compound is a unique trifunctional reagent. Its reactivity is governed by the interplay of three key features on the aromatic ring: a bromine atom, a fluorine atom, and a potent electron-withdrawing methylsulfonyl group. The methylsulfonyl group strongly activates the ring towards nucleophilic aromatic substitution (SNA_r_), primarily directing incoming nucleophiles to the positions ortho and para to it.[1] This electronic effect also influences the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Which halogen is more susceptible to substitution in Nucleophilic Aromatic Substitution (SNA_r_) reactions?

Answer: In SNA_r_ reactions, the fluorine atom is significantly more labile and will be preferentially displaced by nucleophiles. This is a common characteristic of nucleophilic aromatic substitution, where the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1] The highly electronegative fluorine atom is better at stabilizing this intermediate through induction, making the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond breaking is not the rate-determining step.

Troubleshooting Scenario:

  • Problem: I am trying to displace the bromine atom using sodium methoxide, but I am observing the formation of the fluoro-substituted product instead.

  • Solution: This is the expected outcome. To achieve substitution at the bromine position, a different synthetic strategy, such as a palladium-catalyzed cross-coupling reaction, should be employed.

FAQ 2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the common causes and how can I optimize the conditions?

Answer: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors, often related to the electron-deficient nature of the substrate.[2] Key areas for optimization include the choice of catalyst, ligand, base, and solvent.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed catalyst Evaluate Pd Catalyst & Ligand start->catalyst base Optimize Base catalyst->base If no improvement success High Yield Achieved catalyst->success Improved Yield solvent Check Solvent System base->solvent If no improvement base->success Improved Yield boronic_acid Assess Boronic Acid/Ester Stability solvent->boronic_acid If no improvement solvent->success Improved Yield temp Adjust Reaction Temperature boronic_acid->temp If no improvement boronic_acid->success Improved Yield temp->success Improved Yield

Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Detailed Optimization Strategies:

ParameterRecommendation & Rationale
Palladium Catalyst For electron-deficient aryl bromides, pre-catalysts like Pd(dppf)Cl₂ or palladium acetate (Pd(OAc)₂) combined with a suitable ligand are often effective.[3] Consider using more advanced catalyst systems if initial attempts fail.[4]
Ligand The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or t-Bu₃P can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
Base A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[5] The choice of base can also influence the stability of the boronic acid.
Solvent System A mixture of an organic solvent and water is standard for Suzuki couplings. Common systems include 1,4-dioxane/water, toluene/water, or DME/water.[3] The ratio should be optimized to ensure all components remain in solution at the reaction temperature.
Boronic Acid/Ester Quality Ensure the boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation). Using a slight excess (1.1-1.5 equivalents) is often beneficial.
Temperature Reactions are typically heated, often between 80-110 °C. If decomposition of starting materials or products is observed, a lower temperature with a more active catalyst system may be necessary.
FAQ 3: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key considerations for this transformation?

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[6] Success with this substrate hinges on selecting an appropriate catalyst system that is active enough to couple with the electron-deficient aryl bromide without promoting unwanted side reactions.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary for high yields, especially with less nucleophilic amines.[7]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] The choice of base can be critical and may need to be screened.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene and 1,4-dioxane are frequently employed.[7]

  • Reaction Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium(0) catalyst. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.

Troubleshooting Scenario:

  • Problem: My reaction has stalled, and I observe significant amounts of unreacted starting material.

  • Solution: This often points to catalyst deactivation. Ensure your solvent and reagents are rigorously deoxygenated. Consider switching to a more robust ligand or a pre-formed palladium catalyst that is more resistant to oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Step-by-Step Methodology:

  • To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and a suitable ligand if required.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a solution of this compound (1.0 equiv.) in anhydrous, degassed toluene.

  • Add the amine (1.2 equiv.) to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Purification and Characterization

Challenge: My final compound is difficult to purify, and I see impurities in my NMR spectrum.

Answer: Sulfonyl-containing compounds can sometimes be challenging to purify due to their polarity and crystallinity.

Purification Strategies:

  • Column Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[9]

  • Solid Phase Extraction (SPE): For polar impurities, SPE might be a viable option for a cleaner separation.[10]

Common Impurities and Their Removal:

  • Unreacted Starting Material: Can often be removed by careful column chromatography.

  • Homocoupled Boronic Acid (in Suzuki reactions): Usually less polar than the desired product and can be separated by chromatography.

  • Dehalogenated Byproduct: This can be a persistent impurity. Optimization of reaction conditions to favor the desired cross-coupling is the best approach. If it forms, careful chromatography or recrystallization may be required.

References

Technical Support Center: Purification of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.

Introduction to Purification Challenges

This compound is a key building block in medicinal chemistry and materials science. Its purification, however, can be challenging due to the presence of structurally similar impurities and potential for degradation under certain conditions. The electron-withdrawing nature of the fluoro and methylsulfonyl groups influences the compound's polarity and reactivity, which must be considered when developing a purification strategy.

This guide provides a systematic approach to troubleshooting common purification issues, backed by scientific principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities I should expect in my crude this compound?

Answer:

The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Isomeric Byproducts: During the bromination of a fluorinated precursor, the formation of regioisomers is a possibility. Depending on the directing effects of the substituents, you might encounter other bromo-fluoro-1-(methylsulfonyl)benzene isomers. For instance, bromination of fluorobenzene can yield a mixture of ortho and para isomers[1].

  • Starting Materials: Unreacted starting materials, such as 2-fluoro-1-(methylsulfonyl)benzene or the brominating agent, may persist in the crude product.

  • Diaryl Sulfone Byproducts: In the synthesis of aryl sulfones, a common side reaction is the formation of diaryl sulfones, especially at elevated temperatures[2].

  • Hydrolysis Products: If your reaction or work-up conditions are not anhydrous, there is a potential for hydrolysis of the sulfonyl group, though this is generally less common for aryl sulfones.

Troubleshooting Workflow for Impurity Identification:

Caption: A logical workflow for identifying impurities in crude this compound.

FAQ 2: My recrystallization of this compound is resulting in an oil or very poor recovery. What am I doing wrong?

Answer:

"Oiling out" or low recovery during recrystallization are common issues that often stem from the choice of solvent and the cooling rate. The polarity of this compound, influenced by the polar sulfonyl and fluoro groups and the less polar brominated aromatic ring, requires careful solvent selection.

Troubleshooting Recrystallization:

Problem Potential Cause Recommended Solution
Oiling Out The compound is too soluble in the chosen solvent, or the solution is being cooled too rapidly.Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system is often effective. Try a slower cooling rate by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Poor Recovery The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used.Select a solvent in which your compound is less soluble. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After cooling, you can try to induce further precipitation by gently scratching the inside of the flask or adding a seed crystal.
No Crystals Form The solution is not supersaturated.Reduce the volume of the solvent by gentle heating and evaporation. Ensure the solution is fully saturated at the higher temperature before cooling.

Recommended Solvent Systems to Screen:

A good starting point for recrystallization is to use a binary solvent system. The principle is to dissolve the compound in a "good" solvent and then add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. Then, a small amount of the "good" solvent is added to redissolve the precipitate, and the solution is allowed to cool slowly.

"Good" Solvent (Higher Polarity) "Poor" Solvent (Lower Polarity) Rationale
EthanolWaterThe polar functional groups of the target compound should have good solubility in ethanol, while the addition of water will decrease the solubility, promoting crystallization.
AcetoneHexanesAcetone is a good solvent for many organic compounds, and the addition of non-polar hexanes can effectively induce precipitation.
Ethyl AcetateHeptaneA common and effective solvent combination for compounds of intermediate polarity.
DichloromethanePentaneDichloromethane is a good solvent, and the low boiling point of pentane makes it easy to remove from the final product.

Experimental Protocol: Recrystallization Screening

  • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

  • To each test tube, add a different "good" solvent dropwise while heating gently until the solid dissolves.

  • To the hot solution, add the corresponding "poor" solvent dropwise until the solution becomes cloudy.

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Allow the test tubes to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe which solvent system yields the best crystals in terms of form and quantity.

FAQ 3: I'm struggling to get good separation of my target compound using column chromatography. What solvent system and stationary phase should I use?

Answer:

Column chromatography is a powerful technique for purifying this compound, but success hinges on the appropriate choice of stationary and mobile phases.

Stationary Phase Selection:

  • Silica Gel: This is the most common and generally effective stationary phase for compounds of this polarity. Its slightly acidic nature should not pose a problem for the stability of the sulfone.

  • Alumina: Can be an alternative if your compound is sensitive to the acidity of silica gel. Neutral or basic alumina could be trialed.

Mobile Phase (Eluent) Selection:

The key is to find a solvent system that provides a good retention factor (Rf) for your target compound on a TLC plate, ideally between 0.2 and 0.4 for optimal separation on a column.

Recommended Eluent Systems for Screening (in order of increasing polarity):

  • Hexanes / Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)

  • Hexanes / Dichloromethane mixtures

  • Dichloromethane / Methanol (for more polar impurities)

Troubleshooting Column Chromatography:

Column Chromatography Troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution No_Separation Poor or No Separation Incorrect_Polarity Incorrect Eluent Polarity No_Separation->Incorrect_Polarity Overloading Column Overloading No_Separation->Overloading Poor_Packing Poor Column Packing No_Separation->Poor_Packing Slow_Elution Compound Elutes Too Slowly or Not at All High_Polarity Compound is Too Polar for Eluent Slow_Elution->High_Polarity Fast_Elution Compound Elutes Too Quickly Low_Polarity Eluent is Too Polar Fast_Elution->Low_Polarity Adjust_Eluent Adjust Eluent Ratio (TLC Guided) Incorrect_Polarity->Adjust_Eluent Reduce_Load Reduce Sample Load Overloading->Reduce_Load Repack_Column Repack Column Carefully Poor_Packing->Repack_Column Increase_Polarity Increase Eluent Polarity High_Polarity->Increase_Polarity Decrease_Polarity Decrease Eluent Polarity Low_Polarity->Decrease_Polarity

Caption: A troubleshooting guide for common issues in column chromatography.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal eluent. The ideal solvent system will give your target compound an Rf of ~0.3.

  • Column Packing:

    • Use a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 50:1 ratio of stationary phase to crude product by weight).

    • Pack the column with silica gel using a slurry method with your chosen eluent to ensure a homogenous packing.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the chosen eluent, applying gentle pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Concluding Remarks

The successful purification of this compound relies on a systematic and informed approach. By understanding the potential impurities and applying the principles of recrystallization and chromatography outlined in this guide, researchers can overcome common challenges and obtain a high-purity product essential for their downstream applications. Always prioritize safety by working in a well-ventilated fume hood and wearing appropriate personal protective equipment.

References

Technical Support Center: Synthetic Strategies for 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a key building block in contemporary drug discovery programs. This document provides an in-depth analysis of viable synthetic routes, offering not just protocols but also the underlying chemical logic and field-tested troubleshooting advice. Our goal is to empower researchers to navigate the synthetic challenges associated with this important intermediate.

Route 1: Oxidation of a Thioether Precursor

This is arguably the most direct and commonly employed route, relying on the robust oxidation of a sulfide to a sulfone. The strategy's success hinges on the efficient preparation of the starting thioether, 4-bromo-2-fluoro-1-(methylthio)benzene, and controlled oxidation.

Scientific Principle

The core of this route is the oxidation of a divalent sulfur atom in the thioether to a hexavalent state in the sulfone. This transformation is typically achieved using strong oxidizing agents. The challenge lies in achieving complete conversion to the sulfone without significant accumulation of the intermediate sulfoxide, which can be difficult to separate.

Experimental Workflow & Protocols

The overall workflow involves two primary transformations: the synthesis of the thioether followed by its oxidation.

G cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation A 4-Bromo-2-fluorobenzenethiol B 4-Bromo-2-fluorothioanisole A->B  CH₃I, K₂CO₃, Acetone   C Target: 4-Bromo-2-fluoro-1- (methylsulfonyl)benzene B->C  m-CPBA or H₂O₂, Acetic Acid  

Caption: Workflow for Route 1 via Thioether Oxidation.

Table 1: Detailed Experimental Protocols for Route 1

Step Procedure Reagents & Stoichiometry Conditions Notes & Causality
1A Thiol Synthesis (from Disulfide) 4,4'-Dibromo-2,2'-difluorodiphenyl disulfide (1 equiv), NaBH₄ (2.2 equiv)Isopropanol/Water, RefluxThis is a common method for generating thiols from their more stable disulfide precursors.[1] NaBH₄ provides the hydride for reductive cleavage of the S-S bond.
1B Thioether Formation 4-Bromo-2-fluorobenzenethiol (1 equiv), Methyl iodide (1.2 equiv), K₂CO₃ (2 equiv)Acetone, Reflux, 4-6hS-methylation via an SN2 reaction. K₂CO₃ acts as a base to deprotonate the thiol, forming a potent thiolate nucleophile. Acetone is a suitable polar aprotic solvent.
2 Oxidation to Sulfone 4-Bromo-2-fluorothioanisole (1 equiv), 30% Hydrogen Peroxide (3 equiv)Glacial Acetic Acid, RT to 50°C, 12-24hH₂O₂ in acetic acid forms peracetic acid in situ, a strong oxidant capable of converting the sulfide directly to the sulfone.[2] A slight excess of H₂O₂ ensures complete conversion. Monitoring by TLC is crucial.
Troubleshooting & FAQs

Q1: The oxidation reaction stalls, yielding mainly the sulfoxide. How can I drive it to completion? A1: This indicates insufficient oxidizing power or incomplete reaction.

  • Increase Oxidant Stoichiometry: The reaction consumes two equivalents of oxidant per equivalent of sulfide. A third equivalent is often added to ensure completion. You can incrementally add more H₂O₂ (0.5 equiv at a time) and monitor by TLC.

  • Increase Temperature: Gently warming the reaction to 40-50°C can increase the reaction rate. However, be cautious, as H₂O₂ decomposition is exothermic.

  • Alternative Oxidant: If H₂O₂ proves insufficient, meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective alternative. Using ~2.2 equivalents in a solvent like dichloromethane (DCM) at room temperature is typically very efficient.

Q2: I'm observing low yields in the S-methylation step (Step 1B). What are the likely causes? A2: Low yields often point to issues with the nucleophile generation or alkylating agent.

  • Base Strength & Solubility: Ensure the potassium carbonate is finely powdered and the suspension is vigorously stirred to maximize the surface area for deprotonation. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, though this requires more stringent inert atmosphere techniques.

  • Thiol Purity: The starting thiol must be pure. If it was generated from the disulfide, ensure all reducing agents have been quenched and removed, as they can react with methyl iodide.

  • Air Oxidation: Thiols can be oxidized by atmospheric oxygen to form disulfides, especially under basic conditions. Performing the reaction under a nitrogen or argon atmosphere can prevent this side reaction and improve yields.

Route 2: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a wide variety of substituents onto an aromatic ring starting from an aniline.[3][4] This route offers flexibility but requires careful control over the highly reactive diazonium salt intermediate.

Scientific Principle

This pathway begins with the diazotization of an aromatic amine (2-fluoro-4-bromoaniline) using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4] This salt is an excellent intermediate because dinitrogen (N₂) is a superb leaving group. The diazonium group can then be displaced by various nucleophiles in a copper-catalyzed reaction. To install the methylsulfonyl group, a common strategy involves converting the diazonium salt into a sulfonyl chloride, which is then reduced and methylated, or converted to a thiol for subsequent methylation and oxidation as in Route 1.

Experimental Workflow & Protocols

G A 2-Fluoro-4-bromoaniline B Aryldiazonium Salt Intermediate A->B NaNO₂, aq. HBr 0-5 °C C 4-Bromo-2-fluorobenzenesulfonyl Chloride B->C SO₂, CuCl₂ Acetic Acid D 4-Bromo-2-fluorobenzenethiol B->D K-Ethyl Xanthate; then Hydrolysis E Final Product (via Route 1) D->E Methylation & Oxidation

Caption: Sandmeyer reaction pathways from 2-fluoro-4-bromoaniline.

Table 2: Detailed Experimental Protocols for Route 2 (Thiol Pathway)

Step Procedure Reagents & Stoichiometry Conditions Notes & Causality
1 Diazotization 2-Fluoro-4-bromoaniline (1 equiv), Sodium Nitrite (1.1 equiv), 48% HBr (4 equiv)0-5°CThe amine is converted to a diazonium salt.[5] Strict temperature control is critical to prevent premature decomposition of the unstable diazonium salt. HBr is used as the acid to provide the corresponding bromide counter-ion.
2 Xanthate Displacement Diazonium solution (1 equiv), Potassium Ethyl Xanthate (1.5 equiv)50-60°CThe diazonium salt reacts with the xanthate salt. The mixture is then heated to decompose the intermediate and expel N₂ gas, forming an aryl xanthate.
3 Hydrolysis to Thiol Crude Aryl Xanthate, Ethanol (solvent), NaOH or KOH (excess)Reflux, 2-4hThe xanthate is hydrolyzed under basic conditions to yield the desired 4-bromo-2-fluorobenzenethiol.[6] Acidic workup protonates the thiolate.
4 Methylation & Oxidation Proceed as described in Route 1, Steps 1B and 2.--
Troubleshooting & FAQs

Q1: During diazotization, the solution turns dark brown, and I get a low yield of the desired product. What is happening? A1: This is a classic sign of diazonium salt decomposition.

  • Temperature Control is Paramount: The reaction must be maintained between 0 and 5°C. Use an ice-salt bath and monitor the internal temperature closely. Add the sodium nitrite solution slowly, dropwise, to prevent localized warming.

  • Acid Concentration: Ensure sufficient strong acid is present. The acid prevents the formation of diazoamino compounds (by coupling of the diazonium salt with unreacted aniline) and maintains the stability of the diazonium salt.

Q2: The copper-catalyzed step is inefficient. How can I improve it? A2: The efficiency of the Sandmeyer reaction proper depends heavily on the copper catalyst.

  • Catalyst Form: Copper(I) salts (e.g., CuBr, CuCl) are the active catalysts.[5] Ensure you are using Cu(I) and not Cu(II), or that Cu(II) can be reduced in situ.

  • Fresh Catalyst: Copper(I) salts can oxidize on storage. Using freshly prepared or purified catalyst is recommended for optimal results.

  • Homogeneous vs. Heterogeneous: The reaction is often run as a heterogeneous mixture. Vigorous stirring is essential for good mass transfer and efficient catalysis.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route is mechanistically elegant but can be challenging in practice for this specific target. It involves the displacement of a leaving group (typically a halide) from an activated aromatic ring by a nucleophile.

Scientific Principle

The SNAr mechanism proceeds via an addition-elimination pathway.[7] A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of a leaving group. For this reaction to be efficient, two conditions must be met:

  • The ring must be 'activated' by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8][9]

  • The leaving group must be able to depart with its pair of electrons (halides are common).

For the synthesis of our target, the powerful electron-withdrawing sulfonyl group is what we want to install. Therefore, we must use a nucleophile that delivers this group, such as sodium methanesulfinate (CH₃SO₂Na).

Experimental Workflow & Protocols

A plausible starting material would be 1,4-dibromo-2-fluorobenzene. The fluorine atom and the bromine at C-4 both activate the C-1 position for nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions, often better than heavier halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal.[8][9]

G A 1-Bromo-2,4-difluorobenzene B Meisenheimer Complex (Intermediate) A->B  CH₃SO₂Na, DMSO  High Temperature C Target: 4-Bromo-2-fluoro-1- (methylsulfonyl)benzene B->C  Loss of F⁻

Caption: Proposed SNAr pathway to the target molecule.

Table 3: Representative Experimental Protocol for Route 3

Step Procedure Reagents & Stoichiometry Conditions Notes & Causality
1 SNAr Reaction 1-Bromo-2,4-difluorobenzene (1 equiv), Sodium methanesulfinate (1.5 equiv)DMSO or DMF, 120-150°C, 8-16hThe sulfinate anion acts as the nucleophile. Polar aprotic solvents like DMSO are required to solvate the cation (Na⁺) while leaving the anion nucleophilic. High temperatures are often necessary to overcome the activation energy barrier.[7]
Troubleshooting & FAQs

Q1: The SNAr reaction is extremely slow or does not proceed. What can I do? A1: This is a common issue and usually relates to substrate activation or reaction conditions.

  • Solvent Purity: The solvent must be anhydrous. Water can protonate the nucleophile, drastically reducing its reactivity. Use dry, high-purity DMSO or DMF.

  • Temperature: SNAr reactions are often kinetically slow. You may need to increase the temperature, but do so cautiously to avoid decomposition. Microwave-assisted heating can sometimes be effective at accelerating the reaction while minimizing thermal decomposition.

  • Substrate Choice: If 1-bromo-2,4-difluorobenzene is not reactive enough, consider a substrate with an even more potent activating group, such as 4-bromo-2-fluoro-1-nitrobenzene. The nitro group is one of the most powerful activating groups for SNAr. The nitro group could then be reduced to an amine, which is then removed or converted.

Q2: I am getting a mixture of products, with substitution occurring at different positions. A2: Regioselectivity is a key challenge in SNAr on polysubstituted rings.

  • Analyze Directing Effects: In 1-bromo-2,4-difluorobenzene, the fluorine at C-2 and the bromine at C-4 both activate the C-1 position for attack. The fluorine at C-4 also activates the C-1 position. The relative rates of substitution at C-1 vs. C-4 will depend on the precise electronic and steric environment. Careful analysis of the product mixture by GC-MS or NMR is essential.

  • Blocking Groups: In some complex syntheses, blocking groups are used to temporarily occupy a reactive site, forcing a reaction to occur elsewhere, though this adds steps to the overall sequence.

Summary Comparison of Synthetic Routes

Route Advantages Disadvantages Key Challenges
1: Thioether Oxidation High-yielding, reliable, uses common reagents.Requires synthesis of the thioether precursor.Controlling oxidation to avoid sulfoxide intermediate.
2: Sandmeyer Reaction Versatile, starts from readily available anilines.Involves unstable diazonium intermediates, can be lower yielding.Strict temperature control, catalyst activity.
3: SNAr Mechanistically direct, can be efficient for activated systems.Requires harsh conditions (high temp), regioselectivity can be an issue.Achieving sufficient reaction rate, avoiding side products.

References

scale-up challenges for the production of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger-scale production. My aim here is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your process effectively.

I. Process Overview & Key Chemistry

The most direct and common route to this compound is through the oxidation of its thioether precursor, 4-Bromo-2-fluoro-1-(methylthio)benzene. While seemingly straightforward, the oxidation of a sulfide to a sulfone is a multi-step process in itself, proceeding through a sulfoxide intermediate. The primary challenge during scale-up is to ensure complete conversion to the desired sulfone while minimizing impurities and managing reaction exotherms.

Core Reaction Pathway

The fundamental transformation involves the two-electron oxidation of the sulfide, first to a sulfoxide, and then a subsequent two-electron oxidation to the final sulfone.

Synthetic_Pathway Sulfide 4-Bromo-2-fluoro-1-(methylthio)benzene Oxidant1 [O] Sulfide->Oxidant1 Sulfoxide 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene (Intermediate Impurity) Oxidant1->Sulfoxide Oxidant2 [O] Sulfoxide->Oxidant2 Sulfone This compound (Target Product) Oxidant2->Sulfone

Caption: Synthetic route from sulfide to sulfone.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect, and how do I detect it?

A1: The most prevalent impurity is the partially oxidized intermediate, 4-Bromo-2-fluoro-1-(methylsulfinyl)benzene (the sulfoxide). Its presence indicates incomplete oxidation. You can monitor the reaction progress and detect this impurity using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The sulfoxide is more polar than the starting sulfide but less polar than the target sulfone.

Q2: Which oxidizing agent is recommended for a scalable and safe process?

A2: While classic strong oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are effective at the lab scale, they can be hazardous and expensive for large-scale operations. For scale-up, consider systems like hydrogen peroxide in combination with a catalyst (e.g., tungstic acid) or urea-hydrogen peroxide (UHP), which is a stable and easy-to-handle solid.[1][2] These options are generally more cost-effective and present a better safety profile. Electrochemical oxidation is another emerging green and scalable alternative.[3][4]

Q3: How critical is temperature control during the oxidation?

A3: Extremely critical. The oxidation of sulfides is highly exothermic. Without proper temperature control, a runaway reaction can occur, leading to the formation of side products and posing a significant safety risk. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust reactor cooling system and controlled, slow addition of the oxidizing agent are essential.

Q4: Is it possible to synthesize the target compound from 4-Bromo-2-fluorobenzenethiol directly?

A4: While possible, it's a multi-step, one-pot process that can be more complex to control. This would typically involve first an S-methylation to form the sulfide, followed by oxidation. Alternatively, direct oxidative chlorination of the thiol to the corresponding sulfonyl chloride is an option, but this introduces other hazardous reagents like thionyl chloride or N-chlorosuccinimide.[5][6] For process simplicity and control, a two-step process starting from the isolated sulfide is often preferred for scale-up.

III. Troubleshooting Guide: From Lab to Plant

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Problem 1: Incomplete Conversion & Persistent Sulfoxide Impurity

Q: My HPLC analysis consistently shows 5-10% of the sulfoxide intermediate, even after extended reaction times. How can I drive the reaction to completion?

Potential Causes & Solutions:

  • Insufficient Oxidant: The stoichiometry of the oxidant is critical. While theoretically 2 equivalents are needed to go from sulfide to sulfone, a slight excess (e.g., 2.1-2.5 equivalents) is often required in practice to ensure complete conversion. Perform a stoichiometric analysis of your oxidant to confirm its activity before use, especially for reagents like hydrogen peroxide whose concentration can change over time.

  • Poor Mass Transfer: In a large reactor, inadequate mixing can create localized zones where the oxidant concentration is low, preventing the reaction from going to completion.

    • Solution: Increase the agitation speed. Ensure the reactor's impeller design is appropriate for the batch volume and viscosity. For heterogeneous reactions (e.g., with a solid oxidant like UHP), efficient stirring is paramount to ensure solid-liquid contact.

  • Low Reaction Temperature: While you need to control the exotherm, running the reaction at too low a temperature can significantly slow down the second oxidation step (sulfoxide to sulfone), which often requires a higher activation energy.

    • Solution: After the initial exotherm is controlled during oxidant addition, consider allowing the reaction to slowly warm to a moderate temperature (e.g., 40-50 °C) and hold it there to push the final conversion. This "finishing" phase is a common strategy in process chemistry.

Problem 2: Product Isolation and Purification Issues

Q: During workup, I'm struggling with a difficult-to-filter solid, or my product is oiling out during crystallization. What can I do?

Potential Causes & Solutions:

  • Poor Crystal Habit: The presence of residual starting materials or the sulfoxide impurity can inhibit proper crystal formation of the sulfone, leading to an oily or amorphous solid.

    • Solution 1 (Improved Workup): Before crystallization, perform an aqueous wash to remove any water-soluble byproducts. A wash with a dilute solution of sodium bisulfite or sodium thiosulfate can quench any excess peroxide oxidant, which can also interfere with crystallization.[7]

    • Solution 2 (Solvent Screening): The choice of crystallization solvent is crucial. A solvent system where the sulfone has high solubility at elevated temperatures but low solubility at room temperature or below is ideal. Isopropanol, ethanol, or mixed solvent systems like toluene/heptane are often good starting points for aryl sulfones. Perform a small-scale solvent screening to find the optimal system for your product.

  • Precipitation of Inorganic Salts: If you used a catalyst like sodium tungstate, it might precipitate during workup.

    • Solution: Ensure the pH of your aqueous phase is controlled to keep these salts dissolved during extraction. A filtration step before crystallization might be necessary.

Problem 3: Yield Loss at Larger Scales

Q: My lab-scale synthesis gives an 85% yield, but on a pilot scale, I'm only achieving 60%. Where could my product be going?

Potential Causes & Solutions:

  • Extended Reaction Times: Longer reaction times at elevated temperatures, sometimes necessary for scale-up, can lead to degradation of the product or starting material.

    • Solution: Re-optimize the reaction temperature and time for the larger scale. It's possible that with better mixing and a controlled feed, the reaction can be completed faster than initially thought.

  • Losses During Workup and Transfers: On a larger scale, physical losses during transfers, filtrations, and extractions can add up. The "heel" left in a large reactor or filter is proportionally larger than in lab glassware.

    • Solution: Incorporate wash steps with the mother liquor or fresh solvent to rinse reactors, transfer lines, and filter cakes to recover trapped product. Account for these washes in your solvent and mass balance calculations.

  • Side Reactions: Uncontrolled exotherms, even localized hotspots due to poor mixing, can activate side reactions that were not significant at the lab scale. This could include reactions with the solvent or decomposition.

    • Solution: Re-evaluate your thermal control. Use a reaction calorimeter (RC1) if available to better understand the reaction's heat flow on a small scale before going to the pilot plant. Ensure your pilot reactor's cooling capacity is sufficient for the planned batch size and addition rate.

IV. Recommended Scale-Up Protocol & Parameters

This section provides a generalized, robust protocol for the oxidation of 4-Bromo-2-fluoro-1-(methylthio)benzene.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation cluster_3 Purification & Drying A Charge Reactor with: - 4-Bromo-2-fluoro-1-(methylthio)benzene - Acetic Acid (Solvent) B Cool to 10-15°C A->B C Slowly add H2O2 (30% aq.) (Maintain T < 25°C) B->C D Hold at 20-25°C until Sulfoxide < 2% by HPLC C->D E Warm to 40-45°C to complete (Sulfide & Sulfoxide < 0.5%) D->E F Cool to RT & Quench with aq. Na2SO3 solution E->F G Add anti-solvent (e.g., Water) to precipitate product F->G H Filter the solid product G->H I Wash cake with Water, then Heptane H->I J Recrystallize from Isopropanol I->J K Dry under vacuum at 50-60°C J->K L Final Product: This compound K->L

Caption: Step-by-step experimental workflow for scale-up.

Key Process Parameters Table
ParameterLab Scale (10g)Pilot Scale (10kg)Rationale & Key Considerations
Solvent Acetic Acid or Ethyl AcetateAcetic AcidAcetic acid is often preferred for its ability to solubilize all components and facilitate the oxidation.
Oxidant m-CPBA or H₂O₂30-35% aq. H₂O₂Hydrogen peroxide is cheaper, safer, and has water as its only byproduct, making it ideal for scale-up.[8]
Equivalents of H₂O₂ 2.2 eq2.2 - 2.5 eqA slight excess is needed to drive the reaction to completion. The exact amount may need optimization.
Addition Temp. 0-5 °C15-25 °CHigher temperature on scale is acceptable due to more controlled addition rates, but must be kept below levels that risk a runaway.
Reaction Temp. Room Temperature25-45 °CA post-addition heating phase ensures full conversion of the sulfoxide intermediate.
Workup Quench aq. Na₂SO₃aq. Na₂SO₃ or NaHSO₃Essential for safely destroying excess peroxide before product isolation.
Isolation Evaporation & ChromatographyPrecipitation/CrystallizationChromatography is not viable for large quantities. Developing a robust crystallization is critical for purity.[1]
Purification Silica Gel ChromatographyRecrystallization (e.g., from Isopropanol)A well-developed recrystallization procedure is the cornerstone of achieving high purity at scale.

V. Safety Considerations

  • Exothermic Reaction: The oxidation is highly exothermic. Always ensure the reactor's cooling system is operational and can handle the calculated heat load. The oxidant should be added slowly and subsurface if possible to improve dispersion and heat transfer.

  • Oxidizing Agents: Hydrogen peroxide and other oxidants can cause severe skin and eye burns.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.

  • Solvent Hazards: Acetic acid is corrosive. Ensure adequate ventilation and use appropriate PPE.

  • Product Handling: The final product, this compound, and its intermediates should be handled with care. While specific data is limited, related aryl sulfones and halides can be irritants.[10] Review the Safety Data Sheet (SDS) for all materials before use.

This guide provides a framework for addressing the common challenges in scaling up the synthesis of this compound. Successful scale-up relies on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a robust, well-designed purification strategy.

References

Validation & Comparative

A Guide to the Structural Confirmation of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene via 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural confirmation of 4-bromo-2-fluoro-1-(methylsulfonyl)benzene using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document moves beyond a simple procedural outline. It delves into the theoretical underpinnings of spectral interpretation for this specific polysubstituted aromatic system, offers a robust experimental protocol, and presents a comparative analysis grounded in established spectroscopic principles.

Theoretical Foundation: Deciphering the ¹H NMR Spectrum of a Trisubstituted Benzene

The unequivocal structural elucidation of an aromatic compound via ¹H NMR hinges on a clear understanding of how each substituent influences the chemical environment of the ring protons. In this compound, three distinct substituents dictate the final appearance of the spectrum through a combination of electronic and spatial effects.

The benzene ¹H NMR signal typically appears as a singlet at approximately 7.3 ppm.[1] However, substituents dramatically alter this, causing protons to shift upfield (to lower ppm) or downfield (to higher ppm) and inducing spin-spin coupling that splits signals into complex multiplets.[1][2]

Substituent Effects on Aromatic Protons:

  • Fluorine (-F): As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect, which would be expected to deshield nearby protons (shifting them downfield). However, it also possesses lone pairs that can be donated into the aromatic π-system (a mesomeric effect), which shields the ortho and para positions.[3] The most critical contribution of fluorine in ¹H NMR is its spin-spin coupling to protons. This heteronuclear coupling occurs over multiple bonds, with typical magnitudes of:

    • ³JHF (ortho): 7–10 Hz

    • ⁴JHF (meta): 4–8 Hz

    • ⁵JHF (para): < 2 Hz

  • Bromine (-Br): Like fluorine, bromine is an electronegative halogen that inductively withdraws electron density. It is considered a deactivating group, generally causing a downfield shift for adjacent protons relative to benzene.[1]

  • Methylsulfonyl (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. It strongly deshields protons on the aromatic ring, particularly those in the ortho position.[4] This effect will cause protons adjacent to the -SO₂CH₃ group to appear at a significantly downfield chemical shift.

Combining these effects allows for a predictive analysis of the ¹H NMR spectrum for this compound.

Predictive Analysis and Spectral Simulation

Based on the additive nature of substituent effects and known coupling constants, we can predict the ¹H NMR spectrum.[4][5] The structure contains three distinct aromatic protons and a methyl group.

Structure and Proton Assignments:

  • H-3: This proton is ortho to the bromine, meta to the sulfonyl group, and para to the fluorine. It will be split by H-5 (meta coupling) and F-2 (para coupling). We expect a doublet of doublets (dd).

  • H-5: This proton is ortho to the bromine and H-6, and meta to the fluorine and the sulfonyl group. It will be split by H-6 (ortho coupling), H-3 (meta coupling), and F-2 (meta coupling). This will likely result in a complex multiplet, potentially a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

  • H-6: This proton is ortho to the sulfonyl group and H-5, and meta to the fluorine. The strong deshielding from the adjacent sulfonyl group will shift this proton significantly downfield. It will be split by H-5 (ortho coupling) and F-2 (meta coupling), resulting in a doublet of doublets (dd).

  • -SO₂CH₃ protons: These three protons are equivalent and not coupled to any other protons, so they will appear as a sharp singlet.

The following diagram illustrates the key coupling interactions that determine the multiplicity of each aromatic proton signal.

Caption: Predicted spin-spin coupling relationships for this compound.

Experimental Protocol for Structural Confirmation

A meticulously executed experimental plan is paramount for acquiring high-quality, unambiguous data. The following workflow represents a validated approach.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL CDCl₃) weigh->dissolve transfer 3. Filter & Transfer (to high-quality NMR tube) dissolve->transfer insert 4. Insert Sample into Magnet transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field lock->shim acquire 7. Acquire Spectrum shim->acquire transform 8. Fourier Transform acquire->transform phase 9. Phase Correction transform->phase integrate 10. Integration & Peak Picking phase->integrate assign 11. Assign Signals & Confirm Structure integrate->assign

Caption: Standard workflow for NMR-based structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5–25 mg of the this compound sample.[6][7]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for many nonpolar organic compounds.[7] Ensure the solvent does not have signals that would overlap with analyte peaks.

    • To prevent line broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6][8] The final sample height should be around 4-5 cm.[7][8]

    • Cap the tube securely and carefully wipe the exterior with a lint-free tissue to remove any contaminants.[7]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[7]

    • Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to ensure sharp, symmetrical peaks and high resolution.[7][9]

    • Acquisition: A standard proton experiment is run. Key parameters are summarized in the table below.

ParameterTypical ValueRationale
Pulse Angle30-45 degreesA smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time.
Spectral Width16 ppmEncompasses the full range of typical proton chemical shifts, from ~-2 to 14 ppm.
Acquisition Time2-4 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay1-2 secondsA delay between pulses to allow protons to return to equilibrium, ensuring accurate integration.
Number of Scans8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

Data Interpretation and Comparative Analysis

The acquired spectrum should be processed (Fourier transform, phasing, and baseline correction) and analyzed. The chemical shifts, multiplicities, and coupling constants derived from the spectrum serve as the definitive evidence for the proposed structure.

Table of Expected ¹H NMR Data:

AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Integration
H-68.0 – 8.2dd³JH5-H6 ≈ 8.5, ⁴JHF ≈ 5.01H
H-37.8 – 7.9dd⁴JH3-H5 ≈ 2.5, ⁵JHF ≈ 2.01H
H-57.5 – 7.6ddd³JH5-H6 ≈ 8.5, ³JHF ≈ 8.0, ⁴JH3-H5 ≈ 2.51H
-SO₂CH₃3.2 – 3.4s-3H

Note: Predicted chemical shifts are estimates based on substituent effects. Actual values may vary slightly depending on solvent and concentration.

Structural Confirmation vs. Isomeric Alternatives:

The true power of this analysis lies in its ability to distinguish the target compound from its isomers. Consider a potential isomer, 2-Bromo-4-fluoro-1-(methylsulfonyl)benzene .

In this isomer, the proton ortho to the powerful electron-withdrawing sulfonyl group would also be ortho to the bromine. This would lead to a significantly different splitting pattern and chemical shift for the most downfield proton compared to the target molecule. The unique combination of chemical shifts and, most importantly, the specific H-H and H-F coupling patterns observed in the spectrum provides a unique fingerprint for the this compound structure, ruling out other arrangements.[10]

Conclusion

The structural confirmation of this compound is reliably achieved through ¹H NMR spectroscopy. A thorough understanding of substituent effects and spin-spin coupling, particularly the long-range coupling to fluorine, allows for an accurate prediction of the spectrum. By following a rigorous experimental protocol, a high-quality spectrum can be obtained. The subsequent analysis of chemical shifts, integration, and coupling patterns provides definitive, irrefutable evidence of the compound's constitution, effectively distinguishing it from all other potential isomers.

References

A Senior Application Scientist's Guide to the Reactivity of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth examination of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a versatile and highly functionalized aromatic building block. In the landscape of medicinal chemistry and materials science, the strategic selection of reagents is paramount. This guide provides a comparative analysis of the title compound's reactivity, grounded in mechanistic principles and supported by experimental insights. We will dissect its performance in key synthetic transformations, contrasting it with structurally similar compounds to illuminate the nuanced interplay of electronic and steric effects that govern its chemical behavior.

The Molecular Architecture: Understanding the Drivers of Reactivity

The reactivity of this compound is dictated by the unique arrangement of its substituents. A comprehensive understanding of their individual and collective electronic contributions is the foundation for predicting and controlling its chemical transformations.

  • The Methylsulfonyl (-SO₂Me) Group: This is the dominant activating group for nucleophilic attack. The sulfur atom, in a high oxidation state and bonded to two highly electronegative oxygen atoms, exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M).[1][2][3] This drastically reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[4][5]

  • The Fluoro (-F) and Bromo (-Br) Groups: Both halogens are inductively electron-withdrawing. The fluorine atom, being the most electronegative element, exerts a stronger inductive pull than bromine. However, their roles diverge significantly depending on the reaction type. In nucleophilic aromatic substitution, they act as potential leaving groups, while in metal-catalyzed cross-coupling, the carbon-halogen bond is the site of oxidative addition.

  • Positional Effects: The ortho fluorine and para bromine relative to the potent methylsulfonyl activator are strategically placed. This arrangement is crucial for stabilizing the key intermediate in nucleophilic aromatic substitution, a concept we will explore in detail.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) is a cornerstone reaction for this class of compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is the primary determinant of the reaction rate.

SNAr_Mechanism

The rate-determining step is the initial attack by the nucleophile, which disrupts the ring's aromaticity.[6] Strong electron-withdrawing groups, like -SO₂Me, positioned ortho or para to the leaving group are essential as they delocalize and stabilize the resulting negative charge.[6][7]

The "Element Effect": Fluorine vs. Bromine as Leaving Groups

Contrary to Sₙ1 and Sₙ2 reactions where iodide is the best leaving group, SₙAr chemistry exhibits an inverted leaving group ability: F > Cl ≈ Br > I.[8][9] This is because the bond to the leaving group is not broken in the rate-determining step. Instead, the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial nucleophilic attack.[6][8]

Therefore, in this compound, nucleophilic attack will preferentially displace the fluoride ion, provided the reaction is under kinetic control.

Comparison with Other Activating Groups

The methylsulfonyl group is a powerful activator, comparable to the more traditionally cited nitro group (-NO₂). Both strongly activate the ring towards SₙAr.

CompoundActivating GroupRelative Reactivity in SₙArRationale
This compound -SO₂MeVery HighStrong -I and -M effects from the sulfonyl group make the ring highly electrophilic.[1][2]
4-Bromo-2-fluoro-1-nitrobenzene-NO₂Very HighThe nitro group is a classic, powerful activating group with strong -I and -M effects.[4][5]
1,4-Dibromo-2-fluorobenzene-BrLowBromine is a deactivating group for nucleophilic attack, making the ring much less reactive.

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine at the C2 position is susceptible to SₙAr, the bromine at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions. These transformations proceed via a different mechanistic manifold, where the relative reactivity of the carbon-halogen bond is governed by its bond strength and ease of oxidative addition to a low-valent palladium center. The general reactivity trend for oxidative addition is C-I > C-Br > C-Cl.[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[11][12] For this compound, this reaction selectively occurs at the C-Br bond.

Suzuki_Cycle

Comparative Reactivity for Suzuki Coupling:

CompoundHalogen for CouplingRelative ReactivityRationale
This compound BromineGoodThe C-Br bond is readily activated by palladium catalysts for oxidative addition.
4-Chloro-2-fluoro-1-(methylsulfonyl)benzeneChlorineLowerThe C-Cl bond is stronger and requires more specialized, electron-rich ligands (e.g., Buchwald-type biarylphosphines) for efficient oxidative addition.
2-Fluoro-4-iodo-1-(methylsulfonyl)benzeneIodineHigherThe C-I bond is the weakest, making oxidative addition the fastest among the halogens.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst and a base.[13][14] Similar to the Suzuki coupling, the reaction with this compound occurs selectively at the C-Br bond. The mechanism shares the initial oxidative addition and final reductive elimination steps with other cross-coupling reactions.[14]

Buchwald_Cycle

The choice of ligand is critical, with sterically hindered, electron-rich phosphine ligands often required to facilitate the reductive elimination step and prevent catalyst decomposition.[10][13]

Experimental Protocols: Self-Validating Methodologies

The following protocols are representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (Displacement of Fluorine)

This protocol describes the reaction with a generic amine nucleophile, preferentially displacing the fluorine atom.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Reagents: Add the amine nucleophile (1.2 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling (Reaction at Bromine)

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl bromides.[15]

  • Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst: Add the palladium catalyst system, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 4-16 hours, monitoring for completion.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the residue via column chromatography to obtain the biaryl product.

Protocol 3: Buchwald-Hartwig Amination (Reaction at Bromine)

This protocol follows general principles for palladium-catalyzed C-N bond formation.[16][17]

  • Setup: In a glovebox or under a strictly inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

  • Reagents: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat to 90-110 °C until the starting material is consumed.

  • Workup: Cool the reaction, filter through a pad of celite to remove palladium black, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Outlook

This compound exhibits a rich and dichotomous reactivity profile. Its electron-deficient aromatic core, driven by the potent methylsulfonyl group, makes it an excellent substrate for SₙAr reactions, with the highly activated C-F bond being the preferred site of nucleophilic attack. In contrast, the C-Br bond serves as a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds.

This guide has demonstrated that a nuanced understanding of electronic effects, leaving group abilities, and reaction mechanisms is crucial for harnessing the full synthetic potential of this valuable building block. By carefully selecting reaction conditions, chemists can selectively functionalize either the C-F or C-Br position, paving the way for the efficient synthesis of complex molecules for pharmaceutical and materials applications.

References

cost-benefit analysis of different synthetic routes to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Cost-Benefit Analysis of Synthetic Routes to 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of complex intermediates is a cornerstone of innovation and commercial viability. The compound this compound is a valuable building block, and the selection of its synthetic route can have significant implications for the cost, scalability, and environmental impact of a project. This guide provides a detailed comparison of two plausible synthetic routes to this compound, offering insights to aid researchers, scientists, and drug development professionals in making informed decisions.

Route 1: Synthesis from 4-Bromo-2-fluoroaniline

This route leverages the readily available starting material 4-bromo-2-fluoroaniline and introduces the methylsulfonyl group via a Sandmeyer-type reaction. This is a classic and generally reliable approach for the synthesis of aryl sulfones from anilines.

Experimental Protocol
  • Diazotization: 4-Bromo-2-fluoroaniline is dissolved in a mixture of a suitable acid (e.g., HCl) and water, and the solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. The previously prepared diazonium salt solution is then added slowly to this solution, followed by the addition of a copper(I) or copper(II) catalyst.

  • Methylation: The resulting sulfonyl chloride or sulfinate salt is then methylated in situ or after isolation using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, to yield the final product.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • The low temperature during diazotization is crucial to prevent the decomposition of the unstable diazonium salt.

  • The use of a copper catalyst in the sulfonylation step is essential for the efficient conversion of the diazonium salt to the sulfonyl intermediate.

  • The choice of methylating agent will depend on factors such as cost, reactivity, and safety considerations. Dimethyl sulfate is a common choice but is also highly toxic.

Visualizing the Pathway

Route 1: From 4-Bromo-2-fluoroaniline start 4-Bromo-2-fluoroaniline intermediate1 Diazonium Salt start->intermediate1 NaNO2, HCl, 0-5 °C intermediate2 Aryl Sulfonyl Intermediate intermediate1->intermediate2 SO2, Cu catalyst product This compound intermediate2->product Methylating agent

Caption: Synthetic pathway from 4-bromo-2-fluoroaniline.

Route 2: Synthesis from 2-Fluoro-1-(methylsulfonyl)benzene

This approach involves the late-stage introduction of the bromine atom onto the 2-fluoro-1-(methylsulfonyl)benzene backbone. The success of this route is highly dependent on the regioselectivity of the bromination reaction, which is directed by the existing fluoro and methylsulfonyl groups.

Experimental Protocol
  • Bromination: 2-Fluoro-1-(methylsulfonyl)benzene is dissolved in a suitable solvent, such as a halogenated solvent or a strong acid (e.g., sulfuric acid). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is then added portion-wise. A catalyst, such as iron(III) bromide, may be required.

  • Reaction Monitoring: The reaction is monitored by a suitable analytical technique, such as TLC or GC-MS, to determine the point of completion.

  • Work-up and Purification: The reaction is quenched, for example, with a reducing agent like sodium thiosulfate, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to isolate the desired 4-bromo isomer.

Causality Behind Experimental Choices
  • The choice of brominating agent and solvent can influence the regioselectivity and yield of the reaction. NBS is often a milder and more selective brominating agent than elemental bromine.

  • The use of a Lewis acid catalyst like FeBr3 can be necessary to activate the aromatic ring towards electrophilic substitution.

  • Careful control of the reaction temperature is important to minimize the formation of side products.

Visualizing the Pathway

Route 2: From 2-Fluoro-1-(methylsulfonyl)benzene start 2-Fluoro-1-(methylsulfonyl)benzene product This compound start->product Brominating agent (e.g., NBS), Catalyst (optional)

Caption: Synthetic pathway from 2-fluoro-1-(methylsulfonyl)benzene.

Comparative Analysis

FeatureRoute 1: From 4-Bromo-2-fluoroanilineRoute 2: From 2-Fluoro-1-(methylsulfonyl)benzene
Starting Material Cost & Availability 4-Bromo-2-fluoroaniline is a readily available and relatively inexpensive starting material.2-Fluoro-1-(methylsulfonyl)benzene is a more specialized and potentially more expensive starting material.
Number of Steps Multi-step synthesis (diazotization, sulfonylation, methylation).Typically a single step (bromination).
Yield & Purity Yields can be variable depending on the efficiency of the Sandmeyer reaction. Purification may be challenging.Yields can be high if the regioselectivity of the bromination is well-controlled. Isomeric impurities may be an issue.
Scalability The Sandmeyer reaction can be challenging to scale up due to the instability of the diazonium salt and the exothermic nature of the reaction.Single-step reactions are generally easier to scale up.
Safety & Environmental Involves the use of sodium nitrite (oxidizer) and potentially toxic methylating agents. Diazonium salts can be explosive if allowed to dry.Brominating agents can be corrosive and hazardous. Halogenated solvents may be used.

Cost-Benefit Analysis and Recommendation

Route 1 is a classic approach that starts from a simple, inexpensive precursor. However, the multi-step nature of the synthesis, coupled with the potential hazards and scalability challenges of the Sandmeyer reaction, makes it less attractive for large-scale production. The potential for variable yields also adds to the uncertainty in cost-effectiveness.

Route 2 is a more convergent synthesis, with the key transformation being a single bromination step. While the starting material may be more expensive, the simplicity of the process, ease of scalability, and potentially higher and more consistent yields could make it more cost-effective overall, especially for larger quantities. The main challenge in this route is achieving high regioselectivity to avoid the formation of unwanted isomers, which would require careful optimization of the reaction conditions.

Recommendation: For laboratory-scale synthesis and initial research, both routes are viable. However, for process development and large-scale manufacturing, Route 2 is likely the more advantageous approach , provided that the regioselectivity of the bromination can be effectively controlled. The higher cost of the starting material may be offset by the reduced number of steps, higher throughput, and greater process safety and simplicity.

A Spectroscopic Scrutiny: Comparing 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene from Multiple Suppliers for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug development, the quality and consistency of starting materials are paramount. For medicinal chemists and process development scientists, even minor impurities in a key building block can lead to significant downstream consequences, including altered biological activity, challenging purification, and delays in preclinical timelines. 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a versatile intermediate in the synthesis of various pharmaceutical agents, is one such critical raw material. Its unique substitution pattern makes it a valuable synthon, but also necessitates rigorous quality control to ensure batch-to-batch consistency. This guide provides a comprehensive spectroscopic comparison of this compound sourced from three different hypothetical suppliers (Supplier A, Supplier B, and Supplier C) to highlight the importance of thorough analytical characterization.

The journey from a promising lead compound to a marketable drug is paved with meticulous experimentation and stringent quality control.[1] Pharmaceutical intermediates, such as this compound, are the foundational components upon which the final Active Pharmaceutical Ingredient (API) is built.[2] Therefore, ensuring their identity, purity, and structural integrity is a non-negotiable aspect of the drug development process. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this endeavor, providing a detailed fingerprint of a molecule's structure and purity.[2][3]

This guide will walk you through a comparative analysis of this compound from three different commercial sources. We will delve into the expected spectroscopic signatures of this compound and present a hypothetical dataset to illustrate how subtle variations between suppliers can be detected and interpreted. The goal is to empower researchers with the knowledge to critically evaluate the quality of their starting materials and make informed decisions that will ultimately accelerate their research and development efforts.

The Spectroscopic Fingerprint: What to Expect from this compound

Before comparing samples, it is crucial to understand the expected spectroscopic characteristics of this compound (Molecular Formula: C₇H₆BrFO₂S, Molecular Weight: 253.09 g/mol ).[4][5][6]

Key Structural Features and Their Spectroscopic Correlation:

  • ¹H NMR: The aromatic region should exhibit three distinct signals corresponding to the three protons on the benzene ring. The coupling patterns and chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the electronegative fluorine and bromine atoms. The methyl group of the sulfonyl moiety will appear as a singlet in the aliphatic region.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the substituents.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent aromatic protons.

  • FT-IR: Characteristic absorption bands for the sulfonyl group (S=O stretches), C-F bond, C-Br bond, and aromatic C-H and C=C bonds should be present.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[7]

Experimental Workflow for Comparative Analysis

A systematic approach is essential for a robust comparison of materials from different suppliers. The following workflow outlines the key steps for spectroscopic analysis.

Caption: Experimental workflow for the spectroscopic comparison of chemical intermediates.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample from each supplier into separate, clean NMR tubes.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to each NMR tube.

    • Cap the tubes and gently vortex until the sample is completely dissolved.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum with a spectral width of -2 to 12 ppm. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon spectrum with a spectral width of -10 to 220 ppm. A larger number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a fluorine spectrum with an appropriate spectral width centered around the expected chemical shift for an aryl fluoride.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan before running the sample.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and isotopic distribution of the compound.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Sample Preparation:

    • Prepare a dilute solution of each sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Further dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of 50 to 500 m/z.

Comparative Spectroscopic Data Analysis

The following tables summarize the hypothetical spectroscopic data obtained for this compound from the three suppliers.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

SupplierChemical Shift (ppm) & MultiplicityAssignmentObservations
Supplier A 8.05 (dd, J = 8.0, 2.0 Hz, 1H), 7.60 (dd, J = 8.0, 1.6 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 3.20 (s, 3H)Aromatic-H, Aromatic-H, Aromatic-H, -SO₂CH₃Clean spectrum, expected signals present.
Supplier B 8.05 (dd, J = 8.0, 2.0 Hz, 1H), 7.60 (dd, J = 8.0, 1.6 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 3.20 (s, 3H), 2.50 (s, trace)Aromatic-H, Aromatic-H, Aromatic-H, -SO₂CH₃, Unknown impurityTrace singlet at 2.50 ppm, possibly residual acetone.
Supplier C 8.05 (dd, J = 8.0, 2.0 Hz, 1H), 7.60 (dd, J = 8.0, 1.6 Hz, 1H), 7.35 (t, J = 8.0 Hz, 1H), 3.20 (s, 3H), 7.80 (d, J = 8.0 Hz, trace)Aromatic-H, Aromatic-H, Aromatic-H, -SO₂CH₃, Unknown impurityTrace doublet in the aromatic region, suggesting a structurally related impurity.

Table 2: FT-IR Data (ATR, cm⁻¹)

SupplierKey Absorption Bands (cm⁻¹)AssignmentObservations
Supplier A 1325, 1150 (strong), 1580, 1470 (medium), 1250 (strong), 580 (medium)S=O stretch, C=C stretch, C-F stretch, C-Br stretchAll expected functional group absorptions are present.
Supplier B 1325, 1150 (strong), 1580, 1470 (medium), 1250 (strong), 580 (medium), 1715 (weak)S=O stretch, C=C stretch, C-F stretch, C-Br stretch, C=O stretchA weak carbonyl stretch suggests a potential impurity.
Supplier C 1325, 1150 (strong), 1580, 1470 (medium), 1250 (strong), 580 (medium)S=O stretch, C=C stretch, C-F stretch, C-Br stretchSpectrum is consistent with the expected structure.

Table 3: Mass Spectrometry Data (ESI-TOF)

Supplier[M+H]⁺ (m/z)Isotopic PatternObservations
Supplier A 252.94, 254.94~1:1 ratioCorrect molecular weight and isotopic pattern observed.
Supplier B 252.94, 254.94~1:1 ratioCorrect molecular weight and isotopic pattern observed.
Supplier C 252.94, 254.94, 274.92, 276.92~1:1 ratio for both pairsIn addition to the product, a pair of ions at a higher m/z is observed, indicating a potential impurity.

Interpretation and Recommendations

  • Supplier A: The material from Supplier A appears to be of high purity. All spectroscopic data are consistent with the structure of this compound, with no detectable impurities.

  • Supplier B: The material from Supplier B is largely the desired product, but the ¹H NMR and FT-IR data suggest the presence of trace impurities. The singlet at 2.50 ppm in the ¹H NMR could be a common solvent like acetone, while the weak carbonyl stretch in the FT-IR may indicate a different, low-level impurity. Further investigation, such as GC-MS, could identify these minor components.

  • Supplier C: The material from Supplier C shows evidence of a structurally related impurity. The additional signals in the ¹H NMR and the higher mass ions in the mass spectrum suggest the presence of a compound with a similar core structure but a different substituent or an additional functional group. This could be a byproduct from the synthesis that was not completely removed during purification.

Overall Recommendation: For applications where high purity is critical, such as in the synthesis of APIs for clinical trials, the material from Supplier A would be the preferred choice. The material from Supplier B may be acceptable for early-stage research or process optimization, but the impurities should be identified and their potential impact assessed. The material from Supplier C should be used with caution, and further purification would be necessary before its use in any critical synthetic steps.

Conclusion

This guide has demonstrated the power of a multi-technique spectroscopic approach for the quality assessment of a critical pharmaceutical intermediate. While this analysis used a hypothetical dataset, the principles and methodologies are directly applicable to real-world scenarios. By performing thorough spectroscopic analysis on incoming starting materials, researchers can ensure the quality and consistency of their chemical building blocks, leading to more reliable and reproducible experimental outcomes. Ultimately, investing time in the analytical characterization of raw materials is a crucial step in mitigating risks and accelerating the journey from discovery to a life-changing therapeutic.

References

A Senior Scientist's Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The quality of an active pharmaceutical ingredient (API) or a critical intermediate like 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene is not merely measured but proven through rigorously validated analytical methods. This guide provides an in-depth comparison of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. More importantly, it details the causality behind the experimental choices and lays out self-validating protocols grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

The objective is not just to present methods but to illuminate the strategic thinking required to develop and validate analytical procedures that are fit for their intended purpose, ensuring data reliability from early development to final batch release.

The Central Role of Analytical Validation

This compound is a substituted aromatic compound often used as a building block in the synthesis of complex pharmaceutical molecules. Its purity and impurity profile can directly impact the quality, safety, and efficacy of the final drug product. Therefore, analytical methods used for its characterization must be thoroughly validated to demonstrate they are specific, accurate, precise, and robust.

The validation process follows a lifecycle approach, ensuring the method remains suitable throughout its use.[1][5] This guide will focus on creating stability-indicating methods, which are capable of distinguishing the intact API from any process-related impurities and degradation products that may form under various stress conditions.

Visualizing the Validation Workflow

Before delving into specific techniques, it is essential to understand the overall validation workflow. This process is a systematic journey to demonstrate that an analytical procedure is suitable for its intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting & Lifecycle Develop Define Analytical Target Profile (ATP) & Develop Method Protocol Draft Validation Protocol: - Define Parameters - Set Acceptance Criteria Develop->Protocol Specificity Specificity (incl. Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report Lifecycle Implement & Monitor (Lifecycle Management) Report->Lifecycle Forced_Degradation_Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analyze Analyze by HPLC-PDA Acid->Analyze Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analyze Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->Analyze Thermal Thermal (e.g., 80°C, solid state) Thermal->Analyze Photo Photolytic (ICH Q1B light exposure) Photo->Analyze Start Prepare API Solution (e.g., 1 mg/mL) Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Evaluate Evaluate Results Analyze->Evaluate Report Method is Stability-Indicating Evaluate->Report  Peak Purity Pass?  Resolution > 2.0? Optimize Optimize Method Evaluate->Optimize  Co-elution?  Poor Resolution?

References

A Comparative Guide to MTH1 Inhibitors: Efficacy, Off-Target Effects, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The MTH1 Hypothesis and the Search for a Cancer-Specific Vulnerability

Cancer cells, with their accelerated metabolism and proliferation, exist in a state of heightened oxidative stress. This environment generates an abundance of reactive oxygen species (ROS), which indiscriminately damage cellular components, including the free deoxynucleoside triphosphate (dNTP) pool—the very building blocks of DNA. The incorporation of oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, into the genome is a catastrophic event, leading to mutations, DNA strand breaks, and ultimately, cell death.[1]

To survive this self-generated toxic environment, cancer cells become highly dependent on nucleotide pool sanitizing enzymes. The most prominent of these is the MutT Homolog 1 (MTH1; also known as NUDT1), a pyrophosphatase that hydrolyzes oxidized purine dNTPs into their monophosphate forms, rendering them unusable by DNA polymerases.[2] Normal, healthy cells exhibit low levels of ROS and, consequently, show little reliance on MTH1 for survival. This differential dependency forms the basis of the MTH1 inhibitor hypothesis: targeting MTH1 should selectively eliminate cancer cells while sparing normal tissue, promising a therapeutic window.[3][4]

This guide provides a comparative analysis of key MTH1 inhibitors, examining their on-target potency, cellular efficacy, off-target activities, and in vivo performance. We will delve into the critical experimental protocols required to validate these compounds, offering a comprehensive resource for researchers navigating this complex and controversial, yet promising, field of oncology.

Mechanism of Action: How MTH1 Inhibition Induces Cancer Cell Death

The core mechanism of MTH1 inhibition is straightforward yet profound. By blocking the enzymatic activity of MTH1, inhibitors allow oxidized dNTPs to accumulate within the cancer cell's nucleotide pool. During DNA replication, these damaged bases are mistakenly incorporated into newly synthesized DNA strands. This event triggers a cascade of deleterious consequences, including DNA single and double-strand breaks, activation of the DNA damage response (DDR), and cell cycle arrest, ultimately culminating in apoptosis.[3][5]

MTH1_Pathway cluster_cell Cancer Cell cluster_mth1 MTH1 Enzyme ROS ↑ Reactive Oxygen Species (ROS) dNTP_pool Free dNTP Pool ROS->dNTP_pool Oxidizes dNTPs (e.g., 8-oxo-dGTP) MTH1 MTH1 (NUDT1) dNTP_pool->MTH1 Sanitizes Pool DNA_Replication DNA Replication dNTP_pool->DNA_Replication Incorporation of Oxidized dNTPs MTH1->dNTP_pool Hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP Inhibitor MTH1 Inhibitor Inhibitor->MTH1 Blocks Activity DNA_Damage DNA Strand Breaks (8-oxo-dG incorporation) DNA_Replication->DNA_Damage Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death Triggers

Caption: MTH1 inhibition pathway in cancer cells.

Comparative Efficacy of Key MTH1 Inhibitors

The landscape of MTH1 inhibitors is diverse, with compounds exhibiting vastly different potencies, specificities, and, critically, cellular phenotypes. The initial "first-in-class" inhibitors showed potent cancer-killing effects, while some later, highly selective compounds did not, sparking significant debate about the validity of MTH1 as a target.[3][6] This discrepancy is largely explained by the off-target activities of the initial compounds.

CompoundMTH1 IC₅₀ (Enzymatic)Cellular EC₅₀ (Target Engagement)Cellular IC₅₀ (Viability)Key Characteristics & Off-Target Profile
TH588 ~5 nM[7]~1.3 µM (U2OS cells)[8]0.8 - 1.7 µM (various cell lines)Dual Inhibitor: Potent MTH1 inhibitor with significant off-target activity against tubulin polymerization, causing mitotic arrest.[9][10][11]
Karonudib (TH1579) Potent (analogue of TH588)[5]Not explicitly reported, but shows target engagement in vivo[12]Sub-micromolar to low micromolar rangeDual Inhibitor / Clinical Candidate: Optimized analogue of TH588 with dual MTH1 and microtubule activity.[5][12] Demonstrates excellent in vivo anti-cancer properties.
(S)-crizotinib ~72 nM[13]~500 nM (CETSA)[14]~0.5 - 2 µM (various cell lines)[13]Stereospecific Inhibitor: The (S)-enantiomer of the clinical ALK/MET inhibitor (R)-crizotinib. Highly selective for MTH1 over the (R)-form and kinases.[4][13]
BAY-707 ~2.3 nM[15][16]~7.6 nM (CETSA)[17]>10 µM (No significant cytotoxicity)[15]Selective "Tool" Inhibitor: Highly potent and selective for MTH1 with excellent cell permeability and PK properties, but shows no anti-cancer efficacy in vitro or in vivo. Used to de-validate MTH1 as a sole target.[15][17]
IACS-4759 ~0.6 nMNot explicitly reportedNot reported to have significant single-agent cytotoxicityPotent & Selective Inhibitor: One of several highly potent inhibitors developed to probe MTH1 biology. Its lack of cytotoxicity contributed to the target validation debate.[6][18]

Expert Insights: The data clearly illustrate a critical divergence in the field. The compounds that demonstrate significant cancer cell killing, TH588 and its clinical successor Karonudib , possess a dual mechanism of action. They not only inhibit MTH1 but also act as microtubule-destabilizing agents, similar to classic mitotic poisons.[9][12] In contrast, highly potent and exquisitely selective inhibitors like BAY-707 fail to kill cancer cells on their own.[15] This strongly suggests that the profound anti-cancer effects observed with the first-in-class inhibitors are a result of a synergistic or additive effect of MTH1 inhibition combined with mitotic disruption. The cytotoxicity of (S)-crizotinib , which is more selective than TH588, may represent a middle ground where potent on-target effects are sufficient to induce DNA damage and cell death in vulnerable, ROS-high cancer models.[4][13]

In Vivo Preclinical Performance

The ultimate test of a therapeutic strategy is its efficacy in a living system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide the standard for preclinical evaluation.

Karonudib (TH1579) in Patient-Derived Xenografts (PDX)

Karonudib has shown significant promise in clinically relevant PDX models, where tumor tissue is taken directly from a patient and implanted in mice.

  • Model: 31 metastatic melanoma patient-derived xenografts.[19]

  • Treatment: Karonudib administered for 18 days.[19]

  • Results: Treatment demonstrated a heterogeneous but strong anti-tumor effect. The PDX models were categorized into three groups based on response:

    • Regression: 26% of models showed tumor shrinkage.[19]

    • Suppression: 42% of models showed static tumor growth.[19]

    • Progression: 32% of models continued to grow.[19]

  • Key Finding: Efficacy was observed irrespective of the major melanoma driver mutations (e.g., BRAF, NRAS), but high expression of the drug efflux pump ABCB1 was identified as a potential resistance mechanism.[19] This highlights the robust, albeit not universal, in vivo activity of this dual-mechanism inhibitor.

(S)-crizotinib in Cell Line-Derived Xenografts (CDX)

(S)-crizotinib has also demonstrated the ability to suppress tumor growth in vivo, validating its on-target effect.

  • Model: SW480 human colorectal carcinoma cells subcutaneously injected into nude mice.[1][13]

  • Treatment: 50 mg/kg, administered orally, once daily.[13]

  • Results: (S)-crizotinib significantly impaired tumor progression and reduced tumor volume by over 50% compared to vehicle control and the inactive (R)-enantiomer.[13] This provides strong evidence that selective MTH1 inhibition can be effective in vivo.

BAY-707: The In-Vivo Invalidation

In stark contrast, the highly selective inhibitor BAY-707 failed to show any anti-tumor activity in vivo, even with a favorable pharmacokinetic profile.

  • Models: CT26 and NCI-H460 xenograft models.[17]

  • Treatment: Oral administration at doses from 50-250 mg/kg for two weeks.[17]

Essential Experimental Protocols

Validating MTH1 inhibitors requires a suite of robust, well-controlled assays. Here, we provide detailed, step-by-step methodologies for the key experiments.

Protocol 1: MTH1 Enzymatic Activity Assay (Luminescence-Based)

This protocol measures the direct inhibition of MTH1's enzymatic activity by quantifying the pyrophosphate (PPi) released during the hydrolysis of 8-oxo-dGTP.

Principle: MTH1 hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP and PPi. The released PPi is used by ATP sulfurylase to convert adenosine 5' phosphosulfate (APS) to ATP. The generated ATP is then used by luciferase to produce a light signal, which is inversely proportional to MTH1 inhibition.

Enzymatic_Assay MTH1 MTH1 Enzyme Product 8-oxo-dGMP + Pyrophosphate (PPi) MTH1->Product Substrate 8-oxo-dGTP (Substrate) Substrate->MTH1 ATP_Gen APS + PPi --(ATP Sulfurylase)--> ATP Product->ATP_Gen PPi feeds into Luminescence ATP + Luciferin --(Luciferase)--> Light ATP_Gen->Luminescence ATP feeds into

Caption: Workflow for the luminescence-based MTH1 enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-acetate (pH 7.5), 40 mM NaCl, 10 mM Mg(OAc)₂, 2 mM DTT, 0.005% Tween-20.

    • Enzyme Solution: Dilute recombinant human MTH1 protein to a final concentration of 2 nM in Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of test compounds (e.g., (S)-crizotinib) in Assay Buffer.

    • Substrate Solution: Prepare 8-oxo-dGTP to a final concentration of 13.2 µM in Assay Buffer.

    • Detection Reagent: Use a commercial PPi-luminescence detection kit (e.g., PPiLight™ Inorganic Pyrophosphate Assay).

  • Assay Procedure (96-well format): a. To appropriate wells of a white, opaque 96-well plate, add 25 µL of serially diluted inhibitor solutions or vehicle (DMSO control). b. Add 25 µL of the MTH1 enzyme solution to all wells. c. Incubate the plate on a shaker for 15 minutes at room temperature to allow for compound binding. d. Initiate the enzymatic reaction by adding 50 µL of the 8-oxo-dGTP substrate solution to all wells. e. Incubate for 15 minutes at room temperature. f. Add 50 µL of the PPi detection reagent to each well. g. Incubate for 5 minutes at room temperature to stabilize the luminescent signal. h. Measure luminescence using a plate reader.

  • Data Analysis: a. Subtract background luminescence (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity). c. Plot the percentage of inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within the complex environment of an intact cell.

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with a compound, heated, and then lysed. The amount of soluble, non-denatured target protein remaining is quantified. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.[20][21]

CETSA_Workflow start Treat cells with Inhibitor or Vehicle heat Heat aliquots to a range of temperatures start->heat lyse Cell Lysis heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble Protein (e.g., Western Blot, AlphaScreen) separate->detect analyze Generate Melt Curve & Determine Thermal Shift detect->analyze

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology (Western Blot Detection):

  • Cell Treatment: a. Culture cells (e.g., K562) to ~80% confluency. b. Treat cells with the desired concentration of the MTH1 inhibitor (e.g., 10 µM BAY-707) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 48°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: a. Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a heat block). b. Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Detection: a. Carefully collect the supernatant (containing the soluble protein fraction). b. Determine the protein concentration of each sample. c. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for MTH1.

  • Data Analysis: a. Quantify the band intensities for each temperature point. b. Normalize the intensity at each temperature to the intensity of the unheated (37°C) sample for both vehicle and compound-treated groups. c. Plot the percentage of soluble protein against temperature to generate "melt curves." A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement. An isothermal dose-response can also be performed at a single, fixed temperature to calculate an EC₅₀.[20]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of an MTH1 inhibitor in a subcutaneous xenograft model.

Methodology (SW480 CDX Model):

  • Cell Culture:

    • Culture SW480 human colorectal adenocarcinoma cells in an appropriate medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[1][22]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old). Allow a one-week acclimatization period.

  • Tumor Implantation: a. Harvest SW480 cells during their exponential growth phase. b. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) mixed 1:1 with Matrigel. c. Subcutaneously inject approximately 5 x 10⁶ cells in a 100-200 µL volume into the right flank of each mouse.[23]

  • Treatment: a. Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. b. Prepare the drug formulation. For example, (S)-crizotinib can be formulated for oral gavage. c. Administer the treatment according to the planned schedule (e.g., 50 mg/kg (S)-crizotinib or vehicle control, once daily by oral gavage).[13]

  • Monitoring and Endpoints: a. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or at a fixed time point. d. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Compare the final tumor volumes and weights between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). c. Calculate the Tumor Growth Inhibition (TGI) percentage.

Conclusion and Future Directions

The story of MTH1 inhibitors is a compelling case study in cancer drug development, highlighting the complexities of target validation and the critical importance of understanding a compound's full pharmacological profile. The initial excitement surrounding MTH1 as a "silver bullet" for cancer has been tempered by the realization that the most effective first-in-class inhibitors, like Karonudib, derive their potent anti-cancer activity from a dual mechanism targeting both nucleotide pool sanitation and microtubule dynamics.[5][12]

Conversely, highly selective inhibitors like BAY-707, while invaluable as chemical probes, have demonstrated that MTH1 inhibition alone is not a broadly effective monotherapy.[15][17] This does not invalidate MTH1 as a target but reframes its potential. The future of MTH1 inhibition likely lies in two main areas:

  • Rational Polypharmacology: Developing new dual-mechanism inhibitors that optimally balance MTH1 inhibition with another synergistic activity, such as microtubule disruption or the induction of ROS.

  • Combination Therapies: Using highly selective MTH1 inhibitors to sensitize tumors to other treatments. For instance, combining a selective MTH1 inhibitor with ROS-inducing agents (e.g., certain chemotherapies or radiation) could create a synthetic lethal interaction specifically in cancer cells.

For researchers in this field, the path forward requires rigorous, multi-faceted evaluation of new compounds. It is essential to not only confirm on-target enzymatic inhibition but also to assess cellular target engagement with methods like CETSA and proactively screen for off-target activities. Ultimately, the nuanced tale of MTH1 provides a crucial lesson: in the intricate network of cancer cell biology, sometimes hitting more than one target is the key to therapeutic success.

References

A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering an unparalleled method for constructing carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to pharmaceutical and materials science.[1][2] Its widespread adoption stems from its generally mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3]

This guide focuses on a substrate of increasing interest in drug discovery: 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene . This molecule, while primed for Suzuki-Miyaura coupling, presents a unique set of challenges and considerations due to its distinct functional groups:

  • Aryl Bromide: The C-Br bond is a standard electrophilic partner for Suzuki-Miyaura reactions, offering a good balance of reactivity and stability.

  • Electron-Withdrawing Sulfonyl Group: The methylsulfonyl (-SO₂Me) group is strongly electron-withdrawing. This property activates the C-Br bond towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[4] However, the presence of a sulfur atom introduces a potential risk of catalyst deactivation or poisoning, a critical consideration in catalyst selection.[5][6]

  • Ortho-Fluoro Substituent: The fluorine atom positioned ortho to the bromine introduces both steric and electronic effects that can influence catalyst-substrate interaction and the overall reaction kinetics.

The successful coupling of this substrate hinges on the judicious selection of a catalyst system—comprising a palladium precursor, a supporting ligand, a base, and a solvent—that can navigate these competing effects to deliver high yield and purity. This guide provides a comparative analysis of various catalyst systems, grounded in mechanistic principles and supported by experimental data from relevant literature, to empower researchers in developing robust and efficient protocols.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational catalyst selection. The process is a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[7] Each component of the reaction mixture plays a critical role in one of the three key steps.

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-halogen bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) complex. For substrates like this compound, the electron-withdrawing nature of the sulfonyl group accelerates this step.

  • Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[8][9][10] This species then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of base is critical for this step's efficiency.

  • Reductive Elimination: The two organic groups on the palladium center couple and are "eliminated" from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Experimental_Workflow start Start reagents 1. Add Reactants & Catalyst (Aryl Bromide, Boronic Acid, Base, Pd(OAc)₂, SPhos) start->reagents inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) reagents->inert solvent 3. Add Solvents (Dioxane/H₂O) inert->solvent degas 4. Degas Mixture solvent->degas react 5. Heat and Stir (80-100 °C, 12-24h) degas->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Cool & Workup (Dilute, Extract with EtOAc) monitor->workup Complete purify 8. Dry and Concentrate workup->purify column 9. Purify (Silica Gel Chromatography) purify->column end Pure Product column->end

References

assessing the purity of synthesized 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Assessment of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene via High-Performance Liquid Chromatography

As a Senior Application Scientist, this guide provides a comprehensive framework for assessing the purity of the pharmaceutical intermediate, this compound. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, offers a comparative analysis with alternative techniques, and provides the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy protocol.

The Critical Role of Purity for this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a halogenated aromatic ring and a sulfonyl group, makes it a versatile reagent in drug discovery and development. However, impurities arising from the synthesis process can have a significant impact on the downstream reactions and the final API's quality and safety.[2] These impurities can originate from starting materials, by-products, intermediates, or degradation products.[2] Therefore, a highly selective and sensitive analytical method is imperative for the accurate quantification of purity and impurity profiling.

Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For the analysis of moderately polar and non-polar compounds like this compound, RP-HPLC is the gold standard due to its versatility, reproducibility, and high resolving power.[1]

Rationale for Methodological Choices

The selection of the HPLC column, mobile phase, and detector is critical for achieving optimal separation and detection of the main compound and its potential impurities.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the most common choice for RP-HPLC and is well-suited for separating aromatic compounds. The non-polar C18 stationary phase provides excellent retention for the hydrophobic benzene ring of the analyte. A column with a particle size of 3-5 µm is standard for conventional HPLC, offering a good balance between efficiency and backpressure.[2]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent (Mobile Phase B) is recommended.

    • Mobile Phase A: Deionized water with 0.1% phosphoric acid. The acidic pH suppresses the ionization of any potential acidic or basic impurities, leading to sharper peaks and more reproducible retention times.

    • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient elution, where the concentration of acetonitrile is gradually increased, is crucial for separating compounds with a wide range of polarities, ensuring that both polar and non-polar impurities are eluted and resolved from the main peak.

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal. The aromatic ring in this compound contains a chromophore that absorbs UV light. A PDA detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in diluent (e.g., Acetonitrile/Water) Injection Inject sample/standard into HPLC system SamplePrep->Injection StandardPrep Prepare standard solution of This compound StandardPrep->Injection SpikePrep Prepare spiked samples with known impurities (if available) SpikePrep->Injection Separation Gradient elution through C18 column Injection->Separation Detection UV/PDA detection Separation->Detection Integration Integrate peak areas Detection->Integration Quantification Calculate purity (% Area) and impurity levels Integration->Quantification Report Generate report with chromatograms and results Quantification->Report

Caption: Experimental workflow for HPLC purity assessment.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | PDA, 254 nm |

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

System Suitability: Before sample analysis, perform five replicate injections of the standard solution to ensure the system is performing adequately. The acceptance criteria should be based on regulatory guidelines such as those from the ICH and USP.[3][4]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

Comparative Analysis with Alternative Methods

While HPLC is a robust primary method, other techniques can offer complementary information or advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller column particles (sub-2 µm) and higher pressures.[5][6]

Advantages over HPLC:

  • Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.[1][7]

  • Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[5][6]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a more environmentally friendly and cost-effective option.[5]

Considerations:

  • Higher Cost: UPLC systems are more expensive than conventional HPLC instruments.

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS can be a powerful analytical tool.

Advantages:

  • High Sensitivity and Selectivity: GC is excellent for separating volatile compounds, and the mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[8]

  • Analysis of Volatile Impurities: It is particularly useful for detecting residual solvents from the synthesis process.[1]

Considerations:

  • Analyte Volatility: this compound and many of its potential impurities may not be sufficiently volatile for GC analysis without derivatization.

  • Thermal Stability: The high temperatures used in the GC inlet and column can cause degradation of thermally labile compounds.

Identification of Potential Impurities

A robust purity assessment method must be able to separate the main compound from all potential process-related impurities and degradation products. The synthesis of this compound likely involves the oxidation of 4-bromo-2-fluorophenyl methyl sulfide.[9][10]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-bromo-2-fluorothiophenol or its precursors.

  • Intermediates: 4-bromo-2-fluorophenyl methyl sulfide (the thioether) and 4-bromo-2-fluorophenyl methyl sulfoxide (the sulfoxide).

  • Isomeric Impurities: Impurities arising from the sulfonation at different positions on the aromatic ring.

  • By-products: Compounds formed from side reactions, such as dimerization or polymerization.

Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[11][12] This involves subjecting the sample to harsh conditions to intentionally generate degradation products.

  • Acidic and Basic Hydrolysis: Refluxing the sample in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Treating the sample with hydrogen peroxide.

  • Thermal Degradation: Heating the solid sample or a solution of the sample.

  • Photolytic Degradation: Exposing the sample to UV light.

The HPLC method should be able to resolve the main peak from all degradation products formed under these stress conditions.

Data Interpretation and Purity Calculation

The purity of the synthesized this compound is typically determined using the area percent method from the HPLC chromatogram.

Purity (% Area) = (Area of Main Peak / Total Area of all Peaks) x 100

A hypothetical impurity profile is presented in the table below:

Peak No.Retention Time (min)Area% AreaIdentification
14.215000.05Unknown Impurity
28.930000.104-bromo-2-fluorophenyl methyl sulfoxide
312.5298500099.50This compound
415.145000.15Isomeric Impurity
518.360000.20Unknown Impurity

Logical Framework for Purity Assessment

Purity_Assessment cluster_dev Method Development cluster_val Method Validation (ICH/USP) cluster_routine Routine Analysis MethodDev Develop HPLC method based on analyte properties ForcedDeg Perform forced degradation studies MethodDev->ForcedDeg Specificity Ensure specificity and resolution from all impurities/degradants ForcedDeg->Specificity Validation Validate for Specificity, Linearity, Accuracy, Precision, Robustness Specificity->Validation RoutineTest Analyze synthesized batches Validation->RoutineTest PurityReport Report purity and impurity profile RoutineTest->PurityReport

Caption: Logical framework for purity assessment method development and validation.

Conclusion

This guide provides a comprehensive strategy for assessing the purity of synthesized this compound using a scientifically sound and well-reasoned RP-HPLC method. By understanding the rationale behind the analytical choices, comparing with alternative techniques, and following a systematic approach to method development and validation, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate. The principles and protocols outlined herein are grounded in established chromatographic theory and regulatory expectations, providing a reliable foundation for robust quality control.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The disposal of a compound like 4-Bromo-2-fluoro-1-(methylsulfonyl)benzene, a halogenated organosulfur compound, is not a mere procedural afterthought; it is a critical final step in the experimental lifecycle. This guide provides a comprehensive, scientifically-grounded framework for its proper handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Chemical Profile

Understanding the chemical nature of a waste product is the foundational step for its safe disposal. This compound is a solid organic compound containing bromine, fluorine, and a sulfonyl group.[1] This specific combination of functional groups dictates its classification as a halogenated organic compound , placing it under stringent environmental disposal regulations.[2][3]

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always publicly available, data from structurally similar chemicals provide a strong basis for hazard assessment.[4] The primary hazards are associated with irritation to the skin and eyes, and potential toxicity if ingested or inhaled.[5][6] During thermal decomposition, such as in a fire or improper incineration, it can release highly toxic and corrosive gases, including carbon oxides, sulfur oxides, and hydrogen halides (HBr, HF).[5][7]

Property Identifier
Chemical Name This compound
Molecular Formula C₇H₆BrFO₂S[8]
Molecular Weight 253.1 g/mol [8]
CAS Number 648904-84-1[8]
Physical Form Solid
Waste Classification Hazardous Halogenated Organic Waste

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] The following workflow ensures compliance and safety.

DisposalWorkflow cluster_lab In-Laboratory Procedure cluster_disposal Professional Disposal cluster_prohibited Prohibited Actions start Waste Generation This compound (Solid, Contaminated PPE, etc.) characterize Step 1: Waste Characterization Classify as: 'Hazardous Halogenated Organic Waste' start->characterize containerize Step 2: Containerization & Labeling Use compatible, sealed container. Label with 'Hazardous Waste', chemical name, and hazard pictograms. characterize->containerize segregate Step 3: Segregation Store separately from: Non-halogenated solvents Acids, Bases, Oxidizers containerize->segregate accumulate Step 4: Accumulation Store in designated Satellite Accumulation Area (SAA). segregate->accumulate vendor Step 5: Professional Collection | {Arrange pickup by a licensed | hazardous waste disposal vendor.} accumulate->vendor incinerate Final Disposition | {High-Temperature Controlled Incineration | with Flue Gas Scrubbing} vendor->incinerate prohibited Prohibited Disposal Methods Sink / Drain Disposal Regular Trash Mixing with Non-Halogenated Waste

Caption: Decision workflow for the disposal of this compound.

Protocol Details:
  • Waste Characterization and Segregation:

    • Action: Immediately upon generation, classify any waste containing this compound (including pure compound, reaction mixtures, and contaminated materials like gloves or weigh paper) as "Halogenated Organic Waste."

    • Causality: This classification is crucial for regulatory compliance. Halogenated and non-halogenated waste streams are treated and disposed of differently, with halogenated waste being significantly more expensive to process.[11] Mixing these streams contaminates the entire volume, increasing disposal costs and regulatory burdens.[12] Keep this waste stream separate from acids, bases, and oxidizing agents to prevent dangerous chemical reactions.[13]

  • Container Selection and Labeling:

    • Action: Select a waste container that is chemically compatible (e.g., high-density polyethylene or glass) and in good condition with a secure, leak-proof screw cap.[13] Before adding any waste, affix a "Hazardous Waste" label.

    • Label Contents: The label must, at a minimum, include:

      • The words "Hazardous Waste".[14]

      • The full chemical name: "this compound". Do not use abbreviations.[12]

      • An accurate list of all components and their approximate percentages if it is a mixture.[13]

      • Appropriate hazard warnings or pictograms (e.g., "Irritant," "Toxic").[14]

    • Causality: Proper labeling prevents accidental mixing of incompatible wastes and provides essential safety information for laboratory personnel and waste handlers. It is a primary requirement of regulatory bodies like the EPA.[14]

  • Waste Accumulation:

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13][14] This area must be at or near the point of generation and under the control of laboratory personnel.

    • Causality: The SAA regulation allows for the safe collection of waste in the lab without requiring the full, stringent storage protocols of a central accumulation area. The container must be kept closed except when actively adding waste to prevent the release of vapors.[12][13]

  • Arranging for Final Disposal:

    • Action: Once the container is full, or according to your institution's schedule, arrange for its removal by a licensed and insured hazardous waste disposal company.[9][15] Your institution must have an EPA Identification Number to generate and dispose of hazardous waste.[10]

    • Causality: Only certified vendors are equipped and permitted to transport and manage hazardous chemical waste, ensuring it reaches a proper Treatment, Storage, and Disposal Facility (TSDF).[15]

The Science of Destruction: Why Controlled Incineration is Essential

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature, controlled incineration.[16][17]

  • Mechanism of Destruction: In a specialized incinerator operating at temperatures typically above 1800°F (982°C), the organic molecule is broken down.[18] The carbon and hydrogen atoms are oxidized to form carbon dioxide (CO₂) and water (H₂O). The sulfur is converted primarily to sulfur dioxide (SO₂).[18]

  • The Halogen Problem: The bromine and fluorine atoms are converted into their respective acid gases: hydrogen bromide (HBr) and hydrogen fluoride (HF).[18][19] These are corrosive and environmentally harmful pollutants.

  • The Critical Role of Flue Gas Scrubbing: To prevent the release of these acid gases, incinerators are equipped with "scrubbers." These systems neutralize the exhaust gas, often using an alkaline slurry, to remove the HBr and HF before they are released into the atmosphere.[17][20]

  • Preventing Dioxin Formation: Improper or low-temperature incineration of halogenated materials can lead to the formation of highly toxic and persistent byproducts like brominated dioxins and furans.[19][21] This is why disposal must be performed in a state-of-the-art, regulated facility.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • Sink/Drain Disposal: This compound is not water-soluble and can persist in the environment. Disposing of it down the drain is illegal and can damage plumbing and aquatic ecosystems.[11][13]

  • Regular Trash: Disposing of this chemical in the regular trash can expose sanitation workers to chemical hazards and leads to environmental contamination through landfill leachate.[9]

  • Evaporation in a Fume Hood: Intentionally allowing volatile chemical waste to evaporate is not a compliant disposal method and is prohibited by the EPA.

By adhering to this scientifically-backed, procedural guide, you can ensure that the final step of your research with this compound is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.